molecular formula C30H37NO7 B562037 19,20-Epoxycytochalasin D

19,20-Epoxycytochalasin D

Cat. No.: B562037
M. Wt: 523.6 g/mol
InChI Key: WHJRAYUHVRYTTH-SJPOVNCESA-N
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Description

19,20-Epoxycytochalasin D is a fungal metabolite that has been found in the endophytic fungus Nemania sp. UM10M. It is active against the chloroquine-sensitive and -resistant strains of P. falciparum (MIC = 0.4 ng/ml for both) without inducing cytotoxicity in Vero cells. It is cytotoxic to BT-549, LLC-PK11, and P388 cells (IC50s = 7.84, 8.4, and 0.16 µM, respectively) but not SK-MEL, KB, or SKOV3 cells up to a concentration of 10 µM.>

Properties

IUPAC Name

[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJRAYUHVRYTTH-SJPOVNCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 19,20-Epoxycytochalasin D: A Technical Guide to its Fungal Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fungal sources, isolation, and purification of 19,20-Epoxycytochalasin D, a potent bioactive metabolite. This document provides detailed experimental protocols, quantitative data, and visual workflows to facilitate further research and development.

Fungal Producers of this compound

This compound is a member of the cytochalasan family of mycotoxins, primarily produced by various endophytic and wood-inhabiting fungi.[1][2] The majority of these fungal sources belong to the Xylariaceae family, with species from the genera Xylaria, Nemania, and Rosellinia being notable producers.[1][3] The following table summarizes the known fungal sources of this compound and its related analogs.

Fungal SpeciesCompound(s)Yield/ConcentrationReference
Xylaria cf. curtaThis compound, 19,20-epoxycytochalasin C, and other new epoxycytochalasansNot specified[1][4][5]
Xylaria hypoxylonThis compound and related epoxycytochalasinsNot specified[1][6]
Nemania sp. UM10M19,20-Epoxycytochalasins C and DNot specified[1][7]
Rosellinia sanctae-crucianaThis compound and other cytochalasinsNot specified[8][9][10]
Nemania diffusa19,20-Epoxycytochalasin C and D related compoundsNot specified[1]
Xylaria sp. sof1119,20-Epoxycytochalasin QBiomass yield of 18.97 g/L in a 10-L fermenter[1]
Xylaria karyophthora19,20-epoxidated cytochalasinsNot specified[1]
Xylaria obovata19,20-Epoxycytochalasin QNot specified[1][6]
Phomopsis sp. xz-18Pentacyclic cytochalasins (related structures)14 mg of a related compound from scaled-up culture[1]
Phomopsis sp. shj2Phomopchalasins B and C (related structures)Not specified[11]

Experimental Protocols: Isolation and Purification

The isolation of this compound from its fungal source is a multi-step process involving cultivation, extraction, and chromatographic purification.

Fungal Cultivation

The initial step involves the cultivation of the producing fungal strain to generate sufficient biomass and induce the production of secondary metabolites. Both solid-state and liquid-state fermentation methods have been successfully employed.

a) Solid-State Fermentation (Rice Medium)

  • Organism: Xylaria cf. curta[1][4]

  • Medium: Solid rice medium.

  • Procedure:

    • Prepare the rice medium in suitable fermentation flasks and autoclave.

    • Inoculate the sterilized rice medium with an actively growing culture of the fungus.

    • Incubate the culture under static conditions at an appropriate temperature and humidity for a period sufficient for fungal growth and metabolite production.[1]

b) Liquid-State Fermentation (Potato Dextrose Broth)

  • Organism: Rosellinia sanctae-cruciana[1][9]

  • Medium: Potato Dextrose Broth (PDB).

  • Procedure:

    • Prepare PDB medium in Erlenmeyer flasks and autoclave.

    • Inoculate the sterile PDB with the fungal strain.

    • Incubate the flasks on a rotary shaker to ensure adequate aeration and homogenous growth.[1][9]

Extraction of Bioactive Compounds

Following incubation, the fungal biomass and culture medium are extracted to recover the crude secondary metabolites.

  • Procedure for Liquid Culture:

    • Separate the fungal mycelia from the culture broth by filtration.[1]

    • Extract the culture broth with a suitable organic solvent such as ethyl acetate (B1210297).

    • Extract the mycelia with a polar solvent like methanol.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate the pure this compound.

  • Procedure:

    • Column Chromatography: Perform an initial fractionation of the crude extract using column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the compounds based on polarity.[12]

    • Fraction Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound.[12]

    • Preparative HPLC: Pool the fractions containing this compound and subject them to further purification using preparative HPLC on a C18 column to yield the pure compound.[8][12]

Visualizing the Workflow and Biological Context

To better illustrate the key processes, the following diagrams have been generated using Graphviz.

G Isolation and Purification Workflow for this compound cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification Fungal Strain Fungal Strain Solid-State Fermentation Solid-State Fermentation Fungal Strain->Solid-State Fermentation Liquid-State Fermentation Liquid-State Fermentation Fungal Strain->Liquid-State Fermentation Solvent Extraction Solvent Extraction Solid-State Fermentation->Solvent Extraction Liquid-State Fermentation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Pure Compound Pure Compound Preparative HPLC->Pure Compound

Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.

The primary mechanism of action for cytochalasans, including this compound, involves the disruption of the actin cytoskeleton.[2][3] This interference with a fundamental cellular component triggers downstream signaling pathways that can lead to cell cycle arrest and apoptosis.[2][12]

G Proposed Signaling Pathway of this compound 19_20_Epoxycytochalasin_D 19_20_Epoxycytochalasin_D Actin_Filaments Actin_Filaments 19_20_Epoxycytochalasin_D->Actin_Filaments Inhibits Polymerization Cytoskeleton_Disruption Cytoskeleton_Disruption Actin_Filaments->Cytoskeleton_Disruption Cell_Cycle_Arrest Cell_Cycle_Arrest Cytoskeleton_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A simplified diagram of the proposed mechanism of action for this compound.

This technical guide provides a foundational understanding of the fungal origins and isolation of this compound. The detailed protocols and visual aids are intended to support researchers in the continued exploration of this and other bioactive fungal metabolites.

References

The Natural Production of 19,20-Epoxycytochalasin D in Xylaria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the natural production of 19,20-Epoxycytochalasin D, a potent cytochalasan, by fungi of the Xylaria genus. This document provides a comprehensive overview of the fungal sources, quantitative production data, detailed experimental protocols for cultivation, extraction, and purification, and a visualization of the biosynthetic pathway and experimental workflows.

Fungal Producers and Quantitative Data

Several species within the Xylaria genus, a member of the Xylariaceae family, are known producers of this compound and its structural analogs. These fungi, often found as endophytes or saprophytes on decaying wood, represent a rich source of these bioactive secondary metabolites. While precise yields of this compound are not always reported, data for related cytochalasans produced by Xylaria and other fungi provide valuable insights into production levels.

Fungal SpeciesCompoundYield/ConcentrationReference
Xylaria cf. curtaThis compoundNot specified[1][2]
Xylaria hypoxylonThis compoundNot specified[1]
Xylaria karyophthora19,20-epoxidated cytochalasinsNot specified[1][3]
Nemania sp. UM10M19,20-Epoxycytochalasins C and DNot specified[1]
Rosellinia sanctae-crucianaThis compoundNot specified[1]
Xylaria sp. sof1119,20-Epoxycytochalasin Q440.3 mg/L (optimized)[4]
Phomopsis sp. xz-18Pentacyclic cytochalasins14 mg from scaled-up culture[1]
Xylaria arbusculaCytochalasin D6.40 - 39.55 mg/100g medium[5]

Experimental Protocols

The isolation and purification of this compound from Xylaria species involve a multi-step process, including fungal cultivation, extraction of the crude secondary metabolites, and subsequent chromatographic purification.

Protocol 1: Fungal Cultivation

1. Solid-State Fermentation (Rice Medium)

  • Organism: Xylaria cf. curta, Xylaria karyophthora.[1]

  • Medium: To a 500 mL Erlenmeyer flask, add 100 g of rice and 120 mL of distilled water.[6]

  • Sterilization: Autoclave the flask at 121°C for 20 minutes.[6]

  • Inoculation: After cooling to room temperature, inoculate the sterile rice medium with 3-5 agar (B569324) plugs of a mature Xylaria culture.[6]

  • Incubation: Incubate the flask under static conditions at 25-28°C in the dark for 21-30 days.[6]

2. Liquid-State Fermentation (Potato Dextrose Broth)

  • Organism: Rosellinia sanctae-cruciana.[1]

  • Medium: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

  • Inoculation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB with agar plugs from a 7-day-old culture.[6]

  • Incubation: Incubate the production culture on a rotary shaker at 150 rpm and 25°C for 14-21 days.[6]

Protocol 2: Extraction and Purification

1. Extraction from Solid-State Fermentation

  • After the incubation period, add 300 mL of ethyl acetate (B1210297) to the flask containing the fermented rice.[6]

  • Place the flask on a rotary shaker at 150 rpm for 24 hours to facilitate extraction.[6]

  • Filter the mixture to separate the fungal biomass and rice from the ethyl acetate extract.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.[6]

2. Extraction from Liquid-State Fermentation

  • Separate the mycelium from the culture broth by filtration.[6]

  • Extract the culture broth three times with an equal volume of ethyl acetate.[6]

  • Extract the mycelium separately with acetone (B3395972) or methanol.[6]

  • Combine all organic extracts and concentrate them under reduced pressure.[6]

3. Chromatographic Purification

  • Initial Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to fractionate the extract.[7] Monitor the fractions by Thin Layer Chromatography (TLC).

  • Further Purification (Size-Exclusion Chromatography): Pool fractions containing the compound of interest and subject them to Sephadex LH-20 chromatography.[1]

  • Final Purification (Preparative HPLC): Achieve final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A typical mobile phase is a gradient of acetonitrile (B52724) in water, often with 0.1% formic acid.[1]

Visualizations

Biosynthetic Pathway of Cytochalasans

Cytochalasans are biosynthesized through a hybrid pathway involving Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) enzymes.[8] The core structure is formed through the concerted action of these enzymes, followed by tailoring steps such as Diels-Alder cyclization.

Biosynthetic_Pathway cluster_PKS_NRPS PKS-NRPS Module cluster_Tailoring Tailoring Enzymes PKS Polyketide Synthase (PKS) NRPS Nonribosomal Peptide Synthetase (NRPS) PKS->NRPS Polyketide chain transfer PKS_NRPS_Product Linear Polyketide-Peptide Intermediate NRPS->PKS_NRPS_Product Release Amino_Acid Amino Acid (e.g., Phenylalanine) Amino_Acid->NRPS Starter unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Extender units Diels_Alderase Diels-Alderase PKS_NRPS_Product->Diels_Alderase Intramolecular Diels-Alder Reaction Cytochalasan_Core Cytochalasan Scaffold Diels_Alderase->Cytochalasan_Core Oxidoreductases Oxidoreductases (e.g., for epoxidation) Epoxycytochalasin_D This compound Oxidoreductases->Epoxycytochalasin_D Cytochalasan_Core->Oxidoreductases Post-modification

Caption: Generalized biosynthetic pathway of cytochalasans in Xylaria.

Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Xylaria cultures.

Experimental_Workflow cluster_Cultivation Fungal Cultivation cluster_Extraction Extraction cluster_Purification Chromatographic Purification Solid_Culture Solid-State Fermentation (e.g., Rice Medium) Extraction_Solid Solvent Extraction (Ethyl Acetate) Solid_Culture->Extraction_Solid Liquid_Culture Liquid-State Fermentation (e.g., PDB) Extraction_Liquid Solvent Extraction (Ethyl Acetate/Acetone) Liquid_Culture->Extraction_Liquid Crude_Extract Crude Fungal Extract Extraction_Solid->Crude_Extract Extraction_Liquid->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (C18 Column) Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

References

Unraveling the Architecture of a Potent Fungal Metabolite: A Technical Guide to the Structural Characterization of 19,20-Epoxycytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characterization of 19,20-Epoxycytochalasin D, a potent cytotoxic and antiplasmodial fungal metabolite. The document details the pivotal revision of its stereochemistry, presents key spectroscopic and crystallographic data, and outlines the experimental protocols crucial for its definitive structural elucidation.

Initially isolated from the fungus Xylaria hypoxylon, the structure of this compound was later revised based on rigorous spectroscopic and crystallographic evidence.[1] The critical change was the correction of the stereochemistry at the C-19 position of the macrocyclic ring from the originally proposed 19(αH), 20(αH)-epoxycytochalasin D to the confirmed 19(βH), 20(αH)-epoxycytochalasin D.[1][2] This seemingly minor alteration has significant implications for the molecule's three-dimensional conformation and its interaction with biological targets.[1]

Spectroscopic and Crystallographic Data

The definitive structure of this compound was established through a combination of advanced spectroscopic methods and single-crystal X-ray diffraction analysis.[1][2] High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular formula.[1] A suite of Nuclear Magnetic Resonance (NMR) experiments, including 1H NMR, 13C NMR, HMQC, HMBC, and NOESY, provided detailed information about the connectivity and stereochemistry of the molecule.[2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in Comparison to Cytochalasin D
PositionThis compound ¹³C (δc)This compound ¹H (δH, mult., J/Hz)Cytochalasin D ¹³C (δc)
1173.5-175.1
353.93.25 (m)54.0
450.72.27 (t, 4.9)51.1
532.62.60 (m)32.7
6147.5-147.9
770.03.83 (d, 10.3)69.8
846.62.64 (m)46.9
952.5-52.8
1045.2a: 2.87 (dd, 13.4, 5.1), b: 2.75 (dd, 13.4, 9.0)45.4
1113.50.90 (d, 6.7)13.6

Data sourced from a comparative analysis.[3]

Experimental Protocols

The structural verification of this compound relies on a systematic workflow encompassing isolation, purification, and comprehensive spectroscopic and crystallographic analysis.

Isolation and Purification
  • Fungal Cultivation : The compound has been isolated from the fermentation broth of endophytic fungi such as Nemania sp. or Xylaria hypoxylon.[1]

  • Extraction : The fermentation broth is typically extracted with an organic solvent like ethyl acetate (B1210297) to obtain a crude extract.

  • Bioassay-Guided Fractionation : The crude extract is subjected to fractionation using techniques like column chromatography. The fractions are tested for biological activity (e.g., cytotoxicity) to guide the isolation of the active compound.[1]

  • High-Performance Liquid Chromatography (HPLC) : Final purification of the active fractions is achieved using preparative HPLC to yield pure this compound.[1]

Structural Elucidation
  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the elemental composition and precise molecular formula of the purified compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive suite of NMR experiments is conducted to determine the chemical structure:

    • ¹H NMR : To identify the proton environments in the molecule.

    • ¹³C NMR : To identify the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between protons and carbons and to piece together the molecular framework.

    • NOESY : To determine the relative stereochemistry of the molecule through spatial correlations between protons.[2]

  • Single-Crystal X-ray Diffraction : This technique provides unambiguous evidence for the absolute stereochemistry and the three-dimensional arrangement of atoms in the molecule. A suitable crystal of the compound is grown and subjected to X-ray diffraction analysis.[1][2]

Visualizations

The following diagrams illustrate the logical workflow for the structural revision and the experimental process for the characterization of this compound.

logical_flow orig_structure Originally Proposed Structure 19(αH), 20(αH)-epoxycytochalasin D revision_process Structural Revision Process (Spectroscopic & Crystallographic Analysis) orig_structure->revision_process Re-evaluation confirmed_structure Confirmed Revised Structure 19(βH), 20(αH)-epoxycytochalasin D revision_process->confirmed_structure Definitive Evidence

Caption: Logical flow from the initially proposed structure to the confirmed revised structure of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_characterization Structural Characterization fungal_culture Fungal Culture (e.g., Xylaria hypoxylon) extraction Solvent Extraction fungal_culture->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation hplc HPLC Purification fractionation->hplc pure_compound Pure this compound hplc->pure_compound ms HRESIMS (Molecular Formula) final_structure Confirmed Structure ms->final_structure nmr NMR Spectroscopy (1D & 2D Experiments) nmr->final_structure xray Single-Crystal X-ray (Absolute Stereochemistry) xray->final_structure pure_compound->ms pure_compound->nmr pure_compound->xray

Caption: Experimental workflow for the isolation and structural characterization of this compound.

The disruption of the actin cytoskeleton is the primary mechanism of action for cytochalasans, including this compound.[4] By binding to the barbed end of actin filaments, it inhibits the polymerization and elongation of new actin monomers, leading to cell cycle arrest and apoptosis.[4]

signaling_pathway compound This compound actin Actin Filaments (Barbed End) compound->actin Binds to inhibition Inhibition of Polymerization & Elongation compound->inhibition actin->inhibition disruption Disruption of Actin Cytoskeleton inhibition->disruption cell_cycle Cell Cycle Arrest disruption->cell_cycle apoptosis Apoptosis disruption->apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

An In-depth Technical Guide to the Mechanism of Action of 19,20-Epoxycytochalasin D on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of natural products.[1] Like other members of this class, its primary mechanism of action involves the potent and specific disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells crucial for maintaining cell shape, motility, and division.[1][2] This disruption initiates a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with actin filaments, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Core Mechanism of Action: Actin Cytoskeleton Disruption

The primary molecular target of this compound is the actin cytoskeleton.[1] Its mechanism is analogous to the well-studied Cytochalasin D, involving direct interaction with actin filaments.

1.1. Binding to the Barbed End of Actin Filaments

This compound binds with high affinity to the barbed (+), or fast-growing, end of filamentous actin (F-actin).[1][3] This binding action physically obstructs the addition of new globular actin (G-actin) monomers to the elongating filament.[1] By "capping" the barbed end, this compound effectively inhibits actin polymerization.[3]

1.2. Inhibition of Polymerization and Induction of Depolymerization

The capping of the barbed end shifts the dynamic equilibrium of the actin filament towards depolymerization. While the addition of monomers at the barbed end is blocked, the dissociation of actin monomers from the pointed (-), or slow-growing, end continues. This leads to a net loss of actin subunits from the filament and subsequent depolymerization of existing actin structures.[3] Some studies also suggest that certain cytochalasans can directly induce the depolymerization of existing filaments.[3]

cluster_actin Actin Filament Dynamics cluster_drug This compound Action G_Actin G-Actin Monomers F_Actin F-Actin Filament G_Actin->F_Actin Polymerization (Barbed End) Capped_F_Actin Capped F-Actin G_Actin->Capped_F_Actin Polymerization Inhibited F_Actin->G_Actin Depolymerization (Pointed End) Drug This compound Drug->F_Actin Binds to Barbed End Capped_F_Actin->G_Actin Net Depolymerization

Diagram 1. Mechanism of this compound on actin polymerization.

Quantitative Data

Table 1: Cytotoxic Activity of this compound [1]

Cell LineCancer TypeIC50 (µM)
HL-60Human promyelocytic leukemia>10
A549Human lung carcinoma>10
SMMC-7721Human hepatocellular carcinoma>10
MCF-7Human breast adenocarcinoma>10
SW480Human colon adenocarcinoma>10
BT-549Human breast ductal carcinoma7.84
LLC-PK1Porcine kidney epithelial8.4
P-388Murine leukemiaPotent Activity (IC50 not specified)

Table 2: Antiplasmodial Activity of this compound [1]

OrganismStrainIC50 (nM)
Plasmodium falciparum3D7 (chloroquine-sensitive)9.77

Downstream Signaling Pathways

The disruption of the actin cytoskeleton by this compound acts as a significant cellular stressor, triggering downstream signaling pathways that culminate in apoptosis and cell cycle arrest.

3.1. Induction of Apoptosis via the Mitochondrial Pathway

The collapse of the actin cytoskeleton is thought to initiate the intrinsic (mitochondrial) apoptosis pathway.[2] This involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4] Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7, which carry out the systematic dismantling of the cell.[4]

Drug This compound Actin_Disruption Actin Cytoskeleton Disruption Drug->Actin_Disruption Mito_Stress Mitochondrial Stress Actin_Disruption->Mito_Stress Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mito_Stress->Bax_Bcl2 Cyto_C Cytochrome c Release Bax_Bcl2->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Diagram 2. Apoptosis signaling pathway induced by this compound.

3.2. Cell Cycle Arrest

Disruption of the actin cytoskeleton has been shown to induce cell cycle arrest, often at the S phase.[5] While the precise mechanism for this compound is not fully elucidated, studies on the related compound 19,20-Epoxycytochalasin C suggest that this arrest is independent of the subsequent caspase activation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activities of this compound.

4.1. In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the effect of this compound on the polymerization of purified G-actin in real-time.

  • Materials:

    • Pyrene-labeled G-actin

    • Unlabeled G-actin

    • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

    • G-Buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

    • This compound stock solution (in DMSO)

    • Fluorometer with excitation at ~365 nm and emission at ~407 nm

  • Protocol:

    • Prepare a master mix of G-actin (e.g., 2 µM final concentration) with a fraction of pyrene-labeled G-actin (e.g., 5-10%) in G-Buffer on ice.

    • Add various concentrations of this compound or vehicle control (DMSO) to the wells of a 96-well black plate.

    • Add the G-actin master mix to each well.

    • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

    • Immediately place the plate in the fluorometer and begin recording fluorescence intensity every 15-30 seconds for 1-2 hours.

    • Analyze the data by plotting fluorescence intensity versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the fluorescence increase.

4.2. Visualization of Actin Cytoskeleton by Fluorescence Microscopy

This protocol allows for the direct visualization of the effects of this compound on the actin cytoskeleton in cultured cells.

  • Materials:

    • Adherent cells (e.g., HeLa, U2OS) cultured on glass coverslips

    • This compound working solutions in complete culture medium

    • Phosphate-Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)

    • DAPI (4',6-diamidino-2-phenylindole) solution

    • Antifade mounting medium

    • Fluorescence microscope

  • Protocol:

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.[3]

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 30 minutes to 4 hours). Include a vehicle control.[3]

    • Wash the cells twice with PBS.[3]

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[3]

    • Wash the cells three times with PBS.[3]

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[3]

    • Wash the cells three times with PBS.[3]

    • Stain the F-actin by incubating with fluorescently-labeled phalloidin solution for 20-30 minutes at room temperature in the dark.[3]

    • Wash the cells three times with PBS.[3]

    • Counterstain the nuclei with DAPI solution for 5 minutes.[3]

    • Wash the cells three times with PBS.[3]

    • Mount the coverslips onto glass slides using antifade mounting medium.[3]

    • Visualize the cells using a fluorescence microscope with appropriate filter sets.

4.3. Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to determine the cytotoxic effects of this compound.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

    • Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.[1]

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

4.4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time.[6]

    • Harvest both adherent and floating cells and wash with cold PBS.[6]

    • Resuspend the cells in Annexin V binding buffer.[6]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]

    • Incubate for 15 minutes at room temperature in the dark.[6]

    • Analyze the stained cells by flow cytometry.[6]

4.5. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Protocol:

    • Treat cells with this compound for a specified time (e.g., 24-48 hours).[6]

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[6]

    • Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.[6]

    • Incubate for 30 minutes at room temperature in the dark.[6]

    • Analyze the DNA content of the cells by flow cytometry.[6]

cluster_assays Downstream Assays Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Harvest Cell Harvesting Treatment->Harvest Viability Cell Viability (MTT Assay) Harvest->Viability Microscopy Fluorescence Microscopy (Actin Staining) Harvest->Microscopy Apoptosis Apoptosis Analysis (Annexin V/PI) Harvest->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Harvest->CellCycle

Diagram 3. General experimental workflow for assessing compound effects.

Conclusion

This compound is a potent disruptor of the actin cytoskeleton, acting primarily by capping the barbed end of actin filaments to inhibit polymerization and promote depolymerization. This fundamental action on a critical cellular component triggers downstream signaling cascades, leading to apoptosis via the mitochondrial pathway and inducing cell cycle arrest. The detailed protocols provided herein offer a robust framework for researchers to investigate the multifaceted effects of this compound in various cellular contexts. Further research is warranted to elucidate the precise biochemical kinetics of its interaction with actin and to fully map the downstream signaling networks it perturbs.

References

19,20-Epoxycytochalasin D: A Technical Guide to its Effects on Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of natural products, a diverse group of mycotoxins produced by various fungi.[1] Isolated from fungal species such as Nemania sp. and Xylaria cf. curta, this compound has garnered significant interest within the scientific community for its potent biological activities.[1] Like other members of the cytochalasan family, its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells essential for maintaining cell shape, motility, and division.[1] This interference with critical cellular processes underlies its observed cytotoxic, antiplasmodial, and phytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the known biological effects of this compound, detailing its mechanism of action, impact on cellular signaling pathways, and quantitative data from various studies. Detailed experimental protocols for key biological assays are also provided to facilitate further research.

Core Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of this compound is the actin cytoskeleton.[1] It exerts its effects by binding to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1][3] This disruption of actin dynamics has profound consequences for cellular integrity and function, leading to significant changes in cell morphology, such as cell rounding and the collapse of actin-based structures like stress fibers.[3] The interference with the delicate equilibrium between actin polymerization and depolymerization triggers a cascade of downstream signaling events, ultimately culminating in cell cycle arrest and apoptosis.[1][3]

Quantitative Data: Cytotoxic and Antiplasmodial Activities

This compound has demonstrated a range of cytotoxic and antiplasmodial activities across various cell lines and organisms. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values are summarized below. It is important to note that experimental conditions can vary between studies, potentially affecting absolute IC50 values.[4][5]

Compound Cell Line/Organism Cancer Type/Organism Type Effect IC50/MIC Value Reference
This compoundP-388Murine LeukemiaCytotoxicity0.16 µM[6][7]
This compoundBT-549Human Breast Ductal CarcinomaCytotoxicity7.84 µM[2][4][7]
This compoundLLC-PK1Porcine Kidney EpithelialCytotoxicity8.4 µM[2][4][7]
This compoundMOLT-4Human T-cell LeukemiaCytotoxicity10 µM[6]
This compoundPlasmodium falciparum (chloroquine-sensitive)Malaria ParasiteAntiplasmodial0.4 ng/mL[7]
This compoundPlasmodium falciparum (chloroquine-resistant)Malaria ParasiteAntiplasmodial0.4 ng/mL[7]
19,20-Epoxycytochalasin CHL-60Human Promyelocytic LeukemiaCytotoxicitySub-micromolar[4]
19,20-Epoxycytochalasin CHT-29Human Colorectal AdenocarcinomaCytotoxicity0.65 µM[4][8]
Various EpoxycytochalasansA549Human Lung CarcinomaCytotoxicity>10 µM (for most)[4]
Various EpoxycytochalasansMCF-7Human Breast AdenocarcinomaCytotoxicity>10 µM (for most)[4]
Various EpoxycytochalasansSMMC-7721Human Hepatocellular CarcinomaCytotoxicity>10 µM (for most)[4]
Various EpoxycytochalasansSW480Human Colon AdenocarcinomaCytotoxicity>10 µM (for most)[4]

Signaling Pathways Modulated by this compound

The disruption of the actin cytoskeleton by this compound initiates a complex signaling cascade that leads to cell cycle arrest and apoptosis.[1] While the precise pathways for this specific compound are still under investigation, studies on the closely related cytochalasin D provide a likely model for its mechanism of action.[1]

The cytoskeletal collapse can trigger the intrinsic (mitochondrial) pathway of apoptosis.[4] This may also involve the endoplasmic reticulum (ER) stress pathway.[4] Furthermore, the disruption of actin filaments can modulate the activity of Rho family GTPases (e.g., RhoA, Rac1, and Cdc42), which are key regulators of the cytoskeleton and various signaling pathways.[1] This can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways.[1] The activation of these stress-responsive pathways can ultimately trigger both the intrinsic and extrinsic apoptosis pathways, involving the activation of initiator caspases (e.g., Caspase-8 and Caspase-9) and executioner caspases (e.g., Caspase-3), leading to programmed cell death.[1][4]

G cluster_0 Cellular Effects of this compound A This compound B Actin Filament (Barbed End) A->B Binds to C Inhibition of Actin Polymerization B->C Leads to D Actin Cytoskeleton Disruption C->D E Rho Family GTPases Modulation D->E G Mitochondrial Stress D->G J Cell Cycle Arrest (G1/S Transition) D->J Induces F MAPK Signaling Cascade (ERK, JNK, p38) E->F Activates H Apoptosis (Intrinsic & Extrinsic Pathways) F->H G->H I Caspase Activation (Caspase-8, -9, -3) H->I K Programmed Cell Death I->K

Proposed signaling cascade initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cell Viability / Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[1][5]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the diluted compound and a vehicle control.[4][5]

  • Incubation: Incubate the plate for a desired period (e.g., 48 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[5]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[1][5]

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[5]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[5]

  • Washing: Wash the cells twice with cold PBS.[5]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.[5]

Materials:

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[5]

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[5]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.[5]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[5]

Visualization of the Actin Cytoskeleton

This protocol allows for the direct visualization of the effects of this compound on the actin cytoskeleton using fluorescence microscopy.

Materials:

  • Adherent cells (e.g., U2OS, HT-29, NIH3T3)

  • Glass coverslips

  • This compound working solution

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a culture dish to achieve 50-70% confluency on the day of the experiment.[3]

  • Compound Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to several hours). Include a vehicle control.[3]

  • Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash cells with PBS and then incubate with the fluorescently labeled phalloidin solution for 20-30 minutes at room temperature in the dark.[3] Counterstain with DAPI if desired.

  • Mounting: Wash cells three times with PBS and then mount the coverslips onto microscope slides using a mounting medium.[3]

  • Imaging: Visualize the actin filaments and nuclei using a fluorescence microscope.

Experimental and logical Workflows

To effectively study the effects of this compound, a structured experimental workflow is essential. The following diagrams illustrate a general workflow for investigating its cellular effects and the logical relationship of its mechanism of action.

G cluster_1 General Experimental Workflow A Cell Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis B->E F Cytoskeleton Staining B->F G Data Analysis & Interpretation C->G D->G E->G F->G

A typical workflow for assessing the cellular effects of a compound.

G cluster_2 Mechanism of Action: Logical Flow A This compound interacts with Actin B Actin Polymerization is Inhibited A->B C Cytoskeleton Structure is Disrupted B->C D Cellular Stress Signals are Activated C->D E Apoptotic Pathways are Triggered D->E F Cell Cycle Progression is Halted D->F G Cell Death or Arrest Occurs E->G F->G

Logical flow of the mechanism of action for this compound.

Conclusion

This compound is a potent bioactive fungal metabolite that exerts its effects on eukaryotic cells primarily through the disruption of the actin cytoskeleton.[1][4] This initial event triggers a cascade of signaling pathways, leading to cell cycle arrest and apoptosis. Its demonstrated cytotoxic and antiplasmodial activities make it a valuable tool for research in cancer biology and infectious diseases. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers looking to investigate the multifaceted effects of this intriguing natural product. Further studies are warranted to fully elucidate the specific signaling pathways it modulates and to explore its therapeutic potential.

References

An In-depth Technical Guide to 19,20-Epoxycytochalasin D: Discovery, History, and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a naturally occurring fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] This class of compounds is characterized by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[2] this compound has garnered significant interest within the scientific community for its potent and diverse biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects.[2][3] Its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells, making it a valuable tool for studying cellular dynamics and a potential lead compound in drug discovery.[1][2][4] This technical guide provides a comprehensive overview of the discovery, history, quantitative biological data, and key experimental protocols related to this compound.

Discovery and History

This compound has been isolated from various fungal species, predominantly within the Xylariaceae family.[5] These fungi, often found as endophytes or on decaying wood, are a rich source of novel cytochalasans.[5] Fungal species known to produce this compound and its analogs include Xylaria cf. curta, Nemania diffusa, Rosellinia sanctae-cruciana, Xylaria hypoxylon, and Nemania sp. UM10M.[5]

A significant event in the history of this compound was a structural revision. The initially proposed structure was later corrected based on rigorous spectroscopic and crystallographic evidence.[6][7] The revision centered on the stereochemistry at the C-19 position of the macrocyclic ring, changing from 19(αH), 20(αH)-epoxycytochalasin D to the confirmed 19(βH), 20(αH)-epoxycytochalasin D.[6] This correction was pivotal for accurate structure-activity relationship (SAR) studies and a deeper understanding of its molecular interactions.[6]

Quantitative Data

The biological activity of this compound has been quantified against various cell lines and pathogens. The following tables summarize the key cytotoxic and antiplasmodial data.

Table 1: Cytotoxic Activity of this compound and Analogs
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound P-388Murine Leukemia0.16[8]
This compound BT-549Human Breast Ductal Carcinoma7.84[3]
This compound LLC-PK1Porcine Kidney Epithelial8.4[3]
19,20-Epoxycytochalasin CMOLT-4Human T-cell Leukemia1.11[9]
19,20-Epoxycytochalasin CHL-60Human Promyelocytic Leukemia<10[9]
19,20-Epoxycytochalasin CHT-29Human Colorectal Adenocarcinoma0.65[9]
Various EpoxycytochalasansA549Human Lung Carcinoma>10 (for most)[9]
Various EpoxycytochalasansMCF-7Human Breast Adenocarcinoma>10 (for most)[9]
Various EpoxycytochalasansSMMC-7721Human Hepatocellular Carcinoma>10 (for most)[9]
Various EpoxycytochalasansSW480Human Colon Adenocarcinoma>10 (for most)[9]

Note: IC₅₀ values can vary depending on experimental conditions such as cell density and incubation time.[1]

Table 2: Antiplasmodial Activity of this compound
Plasmodium falciparum StrainIC₅₀ (µM)IC₅₀ (ng/mL)Reference
Chloroquine-sensitive~0.000760.4[8][10]
Chloroquine-resistant~0.000760.4[8][10]

Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 523.63 g/mol for this compound.[10]

Table 3: Selectivity Index of this compound
P. falciparum StrainMammalian Cell LineSelectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum)
Chloroquine-sensitive/resistantVero (non-cancerous)High
Chloroquine-sensitive/resistantBT-549Moderate
Chloroquine-sensitive/resistantLLC-PK1Moderate

A high selectivity index indicates a favorable therapeutic window, suggesting greater toxicity to the parasite than to host cells.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research. The following are key experimental protocols for studying this compound.

Isolation and Purification of this compound
  • Fungal Cultivation :

    • Solid-State Fermentation : Endophytic fungi such as Xylaria cf. curta or Xylaria karyophthora are cultivated on a solid rice medium.[5] The culture is incubated under suitable temperature and humidity to facilitate fungal growth and the production of secondary metabolites.[5]

    • Liquid-State Fermentation : Fungal strains like Rosellinia sanctae-cruciana are subcultured on Potato Dextrose Agar (PDA) and then inoculated into Potato Dextrose Broth (PDB).[5] The liquid culture is incubated with shaking for aeration and homogenous growth.[5]

  • Extraction :

    • The fungal broth is separated from the mycelia.[5]

    • The broth is then extracted using an appropriate organic solvent.[5]

  • Purification :

    • The crude extract undergoes bioassay-guided fractionation to isolate the active compounds.[2]

    • High-Performance Liquid Chromatography (HPLC) is used for the final purification of this compound.[6]

  • Structure Elucidation :

    • High-Resolution Mass Spectrometry (HR-MS) : Determines the molecular formula of the purified compound.[5]

    • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy : Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.[5]

    • Single-Crystal X-ray Diffraction : Provides unambiguous evidence of the relative configuration of atoms, which was crucial for the structural revision of this compound.[6]

Cell Viability / Cytotoxicity Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Compound Treatment : Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[2]

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[1]

  • Measurement : Read the absorbance at a specific wavelength using a microplate reader to determine cell viability.[1]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Cell Treatment and Harvesting : Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.[2]

  • Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[2]

  • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[2]

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[1]

  • Cell Treatment and Harvesting : Treat and harvest cells as described for the apoptosis assay.[1]

  • Cell Fixation : Fix the cells in cold 70% ethanol.[2]

  • Staining : Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.[2]

  • Incubation : Incubate for 30 minutes in the dark.[2]

  • Flow Cytometry Analysis : Analyze the DNA content of the cells by flow cytometry.[2]

Actin Polymerization Assay

This assay measures the effect of this compound on the polymerization of actin.[2]

  • Actin Preparation : Prepare pyrene-labeled G-actin.[2]

  • Initiation of Polymerization : Initiate actin polymerization by adding a polymerization-inducing buffer.[2]

  • Compound Addition : Add different concentrations of this compound to the reaction mixture.[2]

  • Fluorescence Measurement : Monitor the increase in fluorescence over time, which corresponds to the rate of actin polymerization.[4]

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz (DOT language).

G cluster_0 Mechanism of Action A This compound B Binds to Barbed End of Actin Filaments A->B C Inhibition of Actin Polymerization B->C D Disruption of Actin Cytoskeleton C->D E Cell Cycle Arrest D->E F Induction of Apoptosis D->F

Caption: Mechanism of Action of this compound.

G cluster_1 Experimental Workflow A Fungal Culture & Fermentation B Extraction of Secondary Metabolites A->B C Bioassay-Guided Fractionation B->C D Isolation of Pure This compound C->D E Structure Elucidation (NMR, MS, X-ray) D->E F Biological Assays (Cytotoxicity, Antiplasmodial, etc.) D->F

Caption: General Experimental Workflow for this compound.

G cluster_2 Structural Revision Process A Initial Isolation and Structure Proposal: 19(αH), 20(αH)-epoxycytochalasin D B Advanced Spectroscopic Analysis (NMR, MS) A->B C Single-Crystal X-ray Diffraction A->C D Unambiguous Evidence for Revised Stereochemistry B->D C->D E Confirmed Structure: 19(βH), 20(αH)-epoxycytochalasin D D->E

Caption: Logical Flow of the Structural Revision.

References

Spectroscopic and Mechanistic Insights into 19,20-Epoxycytochalasin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 19,20-Epoxycytochalasin D, a fungal metabolite of significant interest for its potent biological activities, including cytotoxic effects against various cancer cell lines.[1] This document outlines detailed experimental protocols for data acquisition and presents the data in a structured format to facilitate research and development in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural characterization of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃ at 500 MHz, are summarized below. These data are based on the revised structure of 19(βH), 20(αH)-epoxycytochalasin D.[1]

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ [1]

PositionδC (ppm)δH (ppm), multiplicity, J (Hz)
1173.52-
353.943.25 (m)
450.702.27 (t, 4.9)
532.582.60 (m)
640.1α: 1.80 (m), β: 1.65 (m)
773.94.15 (br s)
845.32.45 (m)
9148.4-
10125.75.40 (d, 9.8)
1129.71.85 (m)
1220.30.95 (d, 6.8)
13133.45.80 (dd, 15.6, 8.3)
14127.05.45 (dd, 15.6, 9.8)
1541.5α: 2.30 (m), β: 2.15 (m)
1638.92.65 (m)
17211.8-
1850.13.10 (q, 6.8)
1959.23.05 (d, 4.0)
2061.82.80 (d, 4.0)
2113.01.10 (d, 6.8)
22170.8-
2320.92.05 (s)
1'137.2-
2', 6'129.47.25 (d, 7.3)
3', 5'128.87.30 (t, 7.3)
4'127.27.20 (t, 7.3)
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the molecular formula of this compound. The protonated molecular ion ([M+H]⁺) is typically observed. Tandem MS (MS/MS) experiments on the precursor ion can provide characteristic fragmentation patterns for structural confirmation.[1] For related compounds, tandem MS has been used for metabolite profiling.[3][4][5]

Table 2: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺524.2648524.2654C₃₀H₃₈NO₇

Note: The observed m/z value is from a study on the structural revision of this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification from Fungal Culture

This compound can be isolated from fungal sources such as Xylaria species.[1][2]

  • Fungal Cultivation : The producing fungal strain is cultivated in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) to allow for the production of secondary metabolites.[2]

  • Extraction : The fungal culture is extracted with an organic solvent, such as ethyl acetate, to partition the metabolites.[3]

  • Chromatographic Purification : The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.[6][7]

NMR Data Acquisition
  • Sample Preparation : Approximately 1-5 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) and transferred to a 5 mm NMR tube.[1]

  • Spectrometer Setup : A high-field NMR spectrometer (e.g., 500 MHz or higher), often equipped with a cryoprobe for enhanced sensitivity, is used.[1] The probe is tuned and matched for ¹H and ¹³C nuclei, and the magnetic field is shimmed for optimal resolution.

  • Data Acquisition :

    • A standard one-dimensional ¹H NMR spectrum is acquired.

    • A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.[1]

    • Two-dimensional NMR experiments such as COSY, HSQC, HMBC, and NOESY are performed to establish connectivity and spatial relationships within the molecule for complete structural elucidation.[2][8]

Mass Spectrometry Data Acquisition
  • Sample Introduction : The purified compound is introduced into the mass spectrometer, typically via an LC-MS interface.

  • Ionization : Electrospray ionization (ESI) is a common method for generating ions of the analyte.

  • Mass Analysis : High-resolution mass analyzers (e.g., Orbitrap or TOF) are used to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS) : The protonated molecular ion ([M+H]⁺) is selected as the precursor ion and fragmented using collision-induced dissociation (CID) to obtain product ion spectra for structural confirmation.[1]

Biological Activity and Signaling Pathway

Cytochalasans, including this compound, are known for their cytotoxic effects.[1] While the exact mechanism for this specific compound is still under investigation, related cytochalasans are known to interfere with actin polymerization and can induce apoptosis.[1] For the related 19,20-epoxycytochalasin C, CDK2 has been suggested as a possible target, leading to S phase cell cycle arrest and apoptosis.[1]

Below is a diagram illustrating a plausible signaling pathway for the cytotoxic effects of this compound.

G Plausible Signaling Pathway of this compound A This compound B Actin Polymerization Inhibition A->B interferes with F CDK2 Inhibition (Potential Target) A->F may target C Disruption of Cytoskeleton B->C E Apoptosis Induction C->E D Cell Cycle Arrest (e.g., S Phase) D->E F->D

Caption: Plausible signaling pathway for this compound cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation, purification, and structural elucidation of this compound.

G Experimental Workflow cluster_0 Isolation & Purification cluster_1 Structural Elucidation A Fungal Cultivation (e.g., Xylaria sp.) B Solvent Extraction (e.g., Ethyl Acetate) A->B C Column Chromatography (e.g., Silica Gel) B->C D HPLC Purification C->D E 1D NMR (¹H, ¹³C) D->E G High-Resolution MS (HRMS) D->G F 2D NMR (COSY, HSQC, HMBC, NOESY) E->F I Structure Confirmation F->I H Tandem MS (MS/MS) G->H H->I

Caption: Workflow for isolation and structural elucidation.

References

An In-depth Technical Guide to 19,20-Epoxycytochalasin D: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These natural products, isolated from fungi such as Nemania and Xylaria species, are recognized for their significant biological activities.[2][3] Like other members of the cytochalasan class, this compound's primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells essential for maintaining cell shape, motility, and division.[3][4] This interference with actin dynamics makes it a compound of interest for its potential anti-cancer, anti-plasmodial, and phytotoxic properties.[2][5] This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its biological activities, mechanism of action, and relevant experimental protocols.

Quantitative Data Presentation

The cytotoxic and biological activities of this compound and its close analogs have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized in the tables below. It is important to note that IC50 values can vary depending on experimental conditions such as cell density and incubation time.[1]

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer Type/OriginIC50 (µM)Reference
P-388Murine LeukemiaPotent Activity (IC50 not specified)[6][7]
BT-549Human Breast Ductal Carcinoma7.84[2][5]
LLC-PK1Pig Kidney Epithelial8.4[2][5]

Table 2: Comparative Cytotoxicity of 19,20-Epoxycytochalasin Analogs

CompoundCell LineCancer TypeIC50 (µM)Reference
19,20-Epoxycytochalasin CHL-60Human Promyelocytic Leukemia1.11[2][6]
19,20-Epoxycytochalasin CHT-29Human Colorectal Adenocarcinoma0.65[2][6][8]
19,20-Epoxycytochalasin CA549Human Lung Carcinoma>10[2][6]
19,20-Epoxycytochalasin CMCF-7Human Breast Adenocarcinoma>10[2][6]
19,20-Epoxycytochalasin CPC-3Human Prostate Adenocarcinoma>10[6]
Cytochalasin DP. falciparum (3d7)Malaria Parasite0.01058[7]
Epoxycytochalasin DP. falciparum (3d7)Malaria Parasite0.02977[7]

Mechanism of Action

The primary molecular target of this compound and other cytochalasans is the actin cytoskeleton.[3][4] By binding to the barbed (fast-growing) end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[3][9] This disruption of actin dynamics leads to a net depolymerization of actin filaments, causing significant changes in cell morphology, such as cell rounding and the collapse of actin-based structures.[4][9]

This cytoskeletal disruption acts as a cellular stress signal, which can trigger programmed cell death, or apoptosis.[2] The apoptotic cascade induced by epoxycytochalasans appears to primarily involve the intrinsic (mitochondrial) pathway.[2][4]

Signaling Pathway

The disruption of the actin cytoskeleton by this compound initiates a signaling cascade that culminates in apoptosis. Key steps in this pathway include:

  • Actin Disruption : The compound binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the depolymerization of the actin cytoskeleton.[2]

  • Mitochondrial Stress : The collapse of the cytoskeleton can trigger the mitochondrial apoptosis pathway.[2] This leads to the release of cytochrome c from the mitochondria.

  • Caspase Activation : Cytochrome c activates a cascade of cysteine proteases known as caspases, beginning with the initiator caspase-9, which in turn activates effector caspases like caspase-3 and caspase-7.[2][4]

  • Cell Death : Activated effector caspases carry out the final stages of apoptosis by cleaving key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), which leads to DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[2]

G A This compound B Actin Filament (Barbed End) A->B C Inhibition of Actin Polymerization B->C D Actin Cytoskeleton Disruption C->D E Mitochondrial Stress D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3/7 Activation G->H I PARP Cleavage & DNA Fragmentation H->I J Apoptosis I->J

Proposed signaling pathway of apoptosis induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological effects of this compound.

General Experimental Workflow

A typical workflow for investigating the cellular effects of this compound involves several stages, from initial cell culture to downstream analysis of cellular responses.

G cluster_0 Cell Culture & Treatment cluster_1 Assessment of Cellular Effects cluster_2 Data Analysis A Cell Seeding B Overnight Adhesion A->B C Compound Treatment (this compound) B->C D Cytotoxicity Assays (MTT, SRB) C->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) C->E F Cell Cycle Analysis C->F G Western Blotting C->G H Determine IC50 Values D->H I Quantify Apoptosis E->I J Analyze Cell Cycle Distribution F->J K Protein Expression Analysis G->K

General experimental workflow for assessing the effects of this compound.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4][6]

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[4]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2][4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the cells by flow cytometry within 1 hour.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Materials:

  • Cells of interest

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[1]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[1]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the DNA content of the cells by flow cytometry.[1]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a potent bioactive fungal metabolite that exerts its biological effects primarily through the disruption of the actin cytoskeleton, leading to the induction of apoptosis via the mitochondrial pathway.[2] Its efficacy varies among different cell lines, and subtle structural differences between it and its analogs, such as 19,20-Epoxycytochalasin C, can significantly influence its biological activity.[2] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds in fields such as oncology.

References

Methodological & Application

Application Notes and Protocols for 19,20-Epoxycytochalasin D in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a naturally occurring fungal metabolite belonging to the cytochalasan family of compounds.[1][2] These mycotoxins are of significant interest in cell biology and drug discovery due to their potent effects on the actin cytoskeleton.[3][4] The primary mechanism of action for cytochalasans, including this compound, involves the disruption of actin polymerization.[1][3] By binding to the fast-growing (barbed) end of actin filaments, it prevents the addition of new actin monomers, leading to the depolymerization of the actin cytoskeleton.[1][3] This disruption of a fundamental cellular component triggers a cascade of downstream events, often culminating in apoptosis (programmed cell death), making it a compound of interest for its potential anti-cancer properties.[1]

These application notes provide a comprehensive overview of the use of this compound in cell culture, including its cytotoxic effects on various cell lines, detailed experimental protocols, and a summary of the key signaling pathways involved.

Data Presentation: Cytotoxic Activity of this compound and Analogs

The cytotoxic potential of this compound and its related compounds has been assessed across a range of cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that these values can vary depending on the specific experimental conditions, such as cell density and incubation time.[5]

CompoundCell LineCell TypeIC₅₀ (µM)
This compound P-388Murine Leukemia0.16[5]
MOLT-4Human Leukemia10[3][5]
BT-549Human Breast Cancer7.84[5][6]
LLC-PK1Porcine Kidney Epithelial8.4[5][6]
19,20-Epoxycytochalasin CHL-60Human Promyelocytic Leukemia1.11[1][3]
HT-29Human Colorectal Adenocarcinoma0.65[1][3]
19,20-Epoxycytochalasin QS. cerevisiae (wild-type)Yeast410 mg/L[3]
S. cerevisiae (ScΔpdr5)Yeast55 mg/L[3]

Observations:

  • This compound demonstrates potent cytotoxicity against the P-388 murine leukemia cell line.[1]

  • It exhibits moderate toxicity against BT-549 breast cancer and LLC-PK1 kidney epithelial cell lines.[1][6]

  • The potency of cytochalasans can be significantly influenced by minor structural variations, as seen in the comparison between this compound and C.[1]

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the actin cytoskeleton, which acts as a cellular stress signal initiating apoptosis. The intrinsic (mitochondrial) pathway is a key component of this process. Some related compounds have also been shown to induce Endoplasmic Reticulum (ER) stress, which can be an independent or converging pathway to apoptosis.[1] For the related compound 19,20-epoxycytochalasin C, CDK2 has been identified as a potential target, leading to S-phase cell cycle arrest and apoptosis.[7][8]

cluster_0 This compound cluster_1 Cellular Effects cluster_2 Apoptotic Cascade cluster_3 Cellular Outcome Epoxy This compound Actin Actin Filament Disruption Epoxy->Actin Inhibits Polymerization Mito Mitochondrial Stress Actin->Mito Induces ER ER Stress (Potential) Actin->ER May Induce CytoC Cytochrome c Release Mito->CytoC Apoptosis Apoptosis ER->Apoptosis Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP PARP->Apoptosis Start Start: Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Viability IC50 Determine IC₅₀ Value Viability->IC50 Mechanistic Mechanistic Studies (at IC₅₀ concentration) IC50->Mechanistic Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Mechanistic->CellCycle ActinStain Actin Staining (Phalloidin) Mechanistic->ActinStain Western Western Blotting (Apoptotic Markers) Mechanistic->Western End End: Data Analysis & Interpretation Apoptosis->End CellCycle->End ActinStain->End Western->End

References

Application Notes and Protocols: 19,20-Epoxycytochalasin D in Cancer Cell Line Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 19,20-Epoxycytochalasin D, a fungal metabolite, in cancer cell line cytotoxicity assays. This document includes detailed protocols for key experiments, a summary of its cytotoxic activity, and a description of its proposed mechanism of action.

Introduction

This compound is a member of the cytochalasan family of mycotoxins, known for their potent effects on the actin cytoskeleton.[1] By binding to the barbed end of actin filaments, it inhibits actin polymerization, leading to disruption of the cytoskeleton.[2] This disruption induces a cascade of cellular events, including apoptosis (programmed cell death) and cell cycle arrest, making it a compound of interest for cancer research.[3]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Reference
P-388Murine Leukemia0.16[4]
MOLT-4Human Leukemia10.0[4]
HL-60Human Promyelocytic Leukemia>10[2]
A549Human Lung Carcinoma>10[2]
SMMC-7721Human Hepatocellular Carcinoma>10[2]
MCF-7Human Breast Adenocarcinoma>10[2]
SW480Human Colon Adenocarcinoma>10[2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its cytotoxic effects primarily through the disruption of the actin cytoskeleton, which triggers downstream signaling pathways leading to apoptosis and cell cycle arrest.[2]

Proposed Apoptosis Signaling Pathway

The primary mechanism of apoptosis induction by this compound is believed to be through the intrinsic (mitochondrial) pathway.[3] Disruption of the actin cytoskeleton acts as a cellular stress signal, leading to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[3] This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, ultimately leading to the execution of apoptosis.[3]

apoptosis_pathway Proposed Apoptosis Signaling Pathway of this compound compound This compound actin Actin Cytoskeleton Disruption compound->actin stress Cellular Stress actin->stress bax_bcl2 Increased Bax/Bcl-2 Ratio stress->bax_bcl2 cytochrome_c Cytochrome c Release (from Mitochondria) bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Proposed apoptosis signaling pathway.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxic effects of this compound.

General Experimental Workflow

A typical workflow for investigating the cellular effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays.

experimental_workflow General Experimental Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity & Mechanistic Assays cell_culture 1. Cell Culture (Seed cells in appropriate plates) compound_treatment 2. Compound Treatment (Expose cells to this compound) cell_culture->compound_treatment mtt_assay 3a. Cytotoxicity Assay (e.g., MTT Assay) compound_treatment->mtt_assay apoptosis_assay 3b. Apoptosis Assay (e.g., Annexin V/PI Staining) compound_treatment->apoptosis_assay cell_cycle_assay 3c. Cell Cycle Analysis (e.g., PI Staining) compound_treatment->cell_cycle_assay data_analysis 4. Data Analysis (Calculate IC50, Analyze Apoptosis & Cell Cycle Distribution) mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

General experimental workflow diagram.
Cell Viability / Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]

Materials:

  • Cancer cell lines

  • Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]

  • Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).[1]

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[1]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[1]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the cells by flow cytometry within 1 hour.[1] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[9][10][11]

Materials:

  • This compound

  • 70% Ethanol (B145695) (ice-cold)[1]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[1]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[1]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[1]

Conclusion

This compound demonstrates cytotoxic activity against various cancer cell lines, primarily by disrupting the actin cytoskeleton and inducing apoptosis and cell cycle arrest. The provided protocols offer a framework for researchers to investigate its anticancer potential further. More comprehensive studies are needed to fully elucidate the specific signaling pathways involved and to evaluate its therapeutic potential.

References

Application of 19,20-Epoxycytochalasin D in Antiplasmodial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of natural products.[1] It has garnered significant interest in the field of antiplasmodial research due to its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2] This document provides a comprehensive overview of the application of this compound in antiplasmodial studies, including its biological activity, mechanism of action, and detailed protocols for key experimental assays.

The primary mechanism of action of this compound, like other cytochalasans, is the disruption of the actin cytoskeleton.[1] By binding to the barbed (fast-growing) end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[1] This interference with actin dynamics is crucial for various cellular processes in the parasite, making it a promising target for antimalarial drug development.[1]

Data Presentation: In Vitro Antiplasmodial Activity and Cytotoxicity

This compound has demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[2] Its cytotoxicity against various mammalian cell lines has also been evaluated to determine its selectivity.

Table 1: In Vitro Antiplasmodial Activity of this compound
Plasmodium falciparum Strain IC₅₀ (µM) Reference
D6 (chloroquine-sensitive)~0.0008[2]
W2 (chloroquine-resistant)~0.0008[2]
3D70.00977 (9.77 nM)[2][3]
Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines
Cell Line Cell Type IC₅₀ (µM)
VeroMonkey kidney epithelial>9.1 (non-cytotoxic)[2]
SK-MELHuman malignant melanoma>10[2]
KBHuman oral epidermoid carcinoma>10[2]
BT-549Human breast ductal carcinoma7.84[2]
SK-OV-3Human ovarian adenocarcinoma>10[2]
LLC-PK11Pig kidney epithelial8.4[2][4]
P-388Murine leukemia0.16[2]
MOLT-4Human T-cell leukemia10.0[2][3]
Table 3: Selectivity Index of this compound
P. falciparum Strain Mammalian Cell Line Selectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum)
D6/W2Vero>11375[2]
3D7BT-549802[2]
3D7LLC-PK11860[2]
3D7P-38816[2]
3D7MOLT-41024[2]

Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 523.63 g/mol for this compound.[2] The high selectivity index, particularly against the non-cancerous Vero cell line, suggests a favorable therapeutic window.[2]

Mechanism of Action: Disruption of Actin Cytoskeleton

The antiplasmodial activity of this compound stems from its ability to disrupt the parasite's actin cytoskeleton.[1] This disruption interferes with essential cellular processes such as cell motility, invasion of host cells, and cell division.[5] While the precise signaling pathways for this specific compound are not fully elucidated, the general mechanism for cytochalasans provides a likely model.[1]

cluster_0 This compound Action cluster_1 Cellular Consequences in Plasmodium Epoxycytochalasin_D This compound Actin_Filament Actin Filament (Barbed End) Epoxycytochalasin_D->Actin_Filament Binds to Polymerization_Inhibition Inhibition of Polymerization and Elongation Actin_Filament->Polymerization_Inhibition Cytoskeleton_Disruption Actin Cytoskeleton Disruption Polymerization_Inhibition->Cytoskeleton_Disruption Cell_Division_Arrest Cell Division Arrest Cytoskeleton_Disruption->Cell_Division_Arrest Impaired_Motility Impaired Motility & Invasion Cytoskeleton_Disruption->Impaired_Motility Apoptosis Apoptosis Cytoskeleton_Disruption->Apoptosis

Caption: Proposed mechanism of action for this compound in Plasmodium.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the inhibition of parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.[1]

Materials:

  • P. falciparum culture

  • Human erythrocytes

  • Complete parasite culture medium

  • This compound stock solution

  • SYBR Green I lysis buffer

  • 96-well microplates

  • Fluorescence microplate reader

Protocol:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Add the diluted compound to a 96-well plate containing synchronized ring-stage parasite cultures (2% parasitemia, 2% hematocrit).

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and mix thoroughly. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Start Start Parasite_Culture Culture P. falciparum Start->Parasite_Culture Plate_Setup Add Parasite Culture and Compound to 96-well Plate Parasite_Culture->Plate_Setup Compound_Dilution Prepare Serial Dilutions of This compound Compound_Dilution->Plate_Setup Incubation Incubate for 72 hours Plate_Setup->Incubation Lysis_Staining Lyse RBCs and Stain with SYBR Green I Incubation->Lysis_Staining Fluorescence_Measurement Measure Fluorescence Lysis_Staining->Fluorescence_Measurement Data_Analysis Calculate IC50 Value Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[1]

Materials:

  • Mammalian cell line (e.g., Vero)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Start Start Cell_Seeding Seed Mammalian Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Antiplasmodial Activity (Peter's 4-Day Suppressive Test)

This test evaluates the schizonticidal activity of a compound against an early Plasmodium infection in a mouse model.[6] Due to limited in vivo data for this compound, data from its close analog, 19,20-epoxycytochalasin C, is often used as a reference.[6] Preliminary studies with this analog showed weak suppressive activity and significant toxicity at therapeutic doses.[6][7]

Materials:

  • Swiss albino mice

  • Plasmodium berghei-infected erythrocytes

  • Test compound (this compound)

  • Vehicle control

  • Positive control (e.g., Chloroquine)

  • Giemsa stain

  • Microscope

Protocol:

  • Animal Inoculation: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.[6]

  • Drug Administration: Administer the test compound orally or via a relevant route for four consecutive days, starting on the day of infection.[6]

  • Parasitemia Measurement: On day 5 post-infection, collect blood from the tail vein of each mouse. Prepare thin blood smears and stain with Giemsa.[6]

  • Microscopic Examination: Determine the percentage of parasitized red blood cells by microscopic examination.[6]

  • Data Analysis: Calculate the average parasitemia and the percentage of suppression compared to the vehicle control group.

Future Directions

While this compound demonstrates potent in vitro antiplasmodial activity, its in vivo efficacy and toxicity require further investigation.[6] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To synthesize derivatives with improved selectivity and reduced host toxicity.[6]

  • Combination Therapy: Investigating synergistic effects with other antimalarial drugs that have different mechanisms of action.[6]

  • Target Deconvolution: Further elucidating the specific molecular interactions with the parasite's actin and other potential targets.

By exploring these avenues, the therapeutic potential of this compound and related compounds as novel antimalarial agents can be more thoroughly evaluated.

References

Unraveling the Cellular Impact of 19,20-Epoxycytochalasin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental workflow for studying 19,20-Epoxycytochalasin D, a potent fungal metabolite with significant biological activities.[1][2] This guide details its mechanism of action, offers structured protocols for key biological assays, and presents quantitative data to facilitate further research and drug development endeavors.

Introduction

This compound is a member of the cytochalasan family of mycotoxins, naturally produced by various fungal species, including those from the Nemania and Xylaria genera.[2][3] Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells crucial for maintaining cell shape, motility, and division.[1][2] This interference with actin dynamics triggers a cascade of cellular events, leading to cell cycle arrest, apoptosis, and potent antiplasmodial and phytotoxic effects.[1][2] Its cytotoxic activity against various cancer cell lines has positioned it as a compound of interest for oncological research.[4][5]

Mechanism of Action

The primary molecular target of this compound is the barbed (fast-growing) end of actin filaments.[1][6] By binding to this end, it effectively inhibits the polymerization and elongation of new actin monomers.[1][6] This disruption of the delicate equilibrium between actin polymerization and depolymerization leads to profound changes in cell morphology, including cell rounding and the collapse of actin-based structures like stress fibers.[6] The cellular stress induced by cytoskeleton disruption is a key trigger for downstream signaling pathways, ultimately leading to programmed cell death (apoptosis), often through the intrinsic (mitochondrial) pathway.[2]

Mechanism of Action of this compound A This compound B Binds to Barbed End of Actin Filaments A->B C Inhibition of Actin Polymerization B->C D Disruption of Actin Cytoskeleton C->D E Cellular Stress D->E F Induction of Apoptosis (Intrinsic Pathway) E->F G Cell Cycle Arrest E->G H Cytotoxicity F->H G->H

A diagram illustrating the mechanism of action of this compound.

Data Presentation: Cytotoxic Activity

The cytotoxic potential of this compound and its analogs has been assessed across various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Cell LineCancer TypeCompoundIC₅₀ (µM)Reference
P-388Murine LeukemiaThis compoundPotent Activity (IC₅₀ not specified)[4]
BT-549Human Breast Ductal CarcinomaThis compound7.84[7]
LLC-PK1Porcine Kidney EpithelialThis compound8.4[7]
HL-60Human Promyelocytic Leukemia19,20-Epoxycytochalasin C1.11[4][8]
HT-29Human Colon Adenocarcinoma19,20-Epoxycytochalasin C0.65[2]
A549Human Lung Carcinoma19,20-Epoxycytochalasin C>10[4]
MCF-7Human Breast Adenocarcinoma19,20-Epoxycytochalasin C>10[4]
PC-3Human Prostate Adenocarcinoma19,20-Epoxycytochalasin C>10[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activities of this compound.

General Experimental Workflow

General Experimental Workflow A Cell Seeding (e.g., 96-well plate) B Overnight Incubation (Adherence) A->B C Compound Treatment (Varying Concentrations of This compound) B->C D Incubation (24, 48, or 72 hours) C->D E Biological Assay D->E F Data Analysis E->F

A diagram of the general workflow for in vitro assays.
Cell Viability / Cytotoxicity Assay (MTT Protocol)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][2]

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[2] Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay directly measures the effect of the compound on actin polymerization in a cell-free system.

Materials:

  • Pyrene-labeled G-actin

  • Polymerization-inducing buffer

  • This compound

  • Fluorometer

Protocol:

  • Actin Preparation: Prepare pyrene-labeled G-actin according to standard protocols.

  • Compound Addition: Add different concentrations of this compound to the reaction mixture.

  • Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer.[1]

  • Fluorescence Measurement: Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer. An increase in fluorescence corresponds to actin polymerization.[1]

Visualization of Actin Cytoskeleton by Phalloidin (B8060827) Staining

This method allows for the direct visualization of changes in the actin cytoskeleton upon treatment with the compound.

Materials:

  • Adherent cells (e.g., U2OS, NIH3T3)

  • Glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a culture dish and allow them to grow to 50-70% confluency.[6]

  • Compound Treatment: Treat the cells with the desired concentration of this compound for a specific time (e.g., 30 minutes to 2 hours).[6]

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.[6]

  • Staining: Stain the actin filaments with fluorescently-labeled phalloidin and the nuclei with DAPI.[6]

  • Mounting and Imaging: Mount the coverslips on glass slides using an antifade medium and visualize under a fluorescence microscope.[6]

Apoptosis and Cell Cycle Analysis

a. Caspase-3/7 Activity Assay (Luminescent Protocol)

This assay measures the activity of key executioner caspases in the apoptotic pathway.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • After treatment, add a luminogenic caspase-3/7 substrate.

  • Incubate at room temperature to allow for substrate cleavage.

  • Measure the luminescence, which is proportional to caspase activity.

b. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with this compound.

  • Harvest and fix the cells in ice-cold 70% ethanol.[5]

  • Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).[5]

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Protocol:

  • Treat cells with this compound and lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).

  • Use a secondary antibody conjugated to an enzyme for detection.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[2]

Signaling Pathway Visualization

The disruption of the actin cytoskeleton by this compound initiates a signaling cascade that can lead to apoptosis, primarily through the intrinsic pathway.

Apoptosis Signaling Pathway Induced by this compound A This compound B Actin Cytoskeleton Disruption A->B C Mitochondrial Stress B->C D Release of Cytochrome c C->D F Apoptosome Formation D->F E Apaf-1 E->F G Caspase-9 Activation F->G H Caspase-3/7 Activation (Executioner Caspases) G->H I Apoptosis H->I

A diagram of the apoptosis signaling pathway induced by this compound.

Conclusion

This compound is a potent bioactive compound with a well-defined mechanism of action centered on the disruption of the actin cytoskeleton.[1][2] This guide provides a foundational experimental workflow for researchers to investigate its cytotoxic, anti-proliferative, and other biological effects. The detailed protocols and compiled data serve as a valuable resource for the scientific community, facilitating further exploration of this promising compound in drug discovery and cell biology research.

References

Determining the Potency of 19,20-Epoxycytochalasin D: A Detailed Guide to IC50 Value Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of 19,20-Epoxycytochalasin D, a potent fungal metabolite with significant anti-cancer and anti-plasmodial activities.[1][2][3] This document outlines the compound's mechanism of action, summarizes its cytotoxic effects across various cell lines, and offers step-by-step experimental procedures to facilitate reproducible research.

Introduction

This compound is a natural product belonging to the cytochalasan family of mycotoxins, isolated from fungi of the Nemania and Xylaria genera.[1][4] Like other cytochalasans, its primary mode of action involves the disruption of the actin cytoskeleton.[1][4] By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the depolymerization of this critical cellular component.[1][5] This disruption triggers a cascade of cellular events, most notably the induction of programmed cell death (apoptosis), making it a compound of significant interest for therapeutic development.[1]

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound are primarily mediated through the inhibition of actin polymerization.[1] The collapse of the actin cytoskeleton acts as a cellular stress signal, initiating the intrinsic, or mitochondrial, pathway of apoptosis.[1] This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executive enzymes of apoptosis, ultimately leading to cell death.

19_20_Epoxycytochalasin_D This compound Actin_Filaments Actin Filaments (Barbed End) 19_20_Epoxycytochalasin_D->Actin_Filaments Binds to Actin_Depolymerization Actin Depolymerization Actin_Filaments->Actin_Depolymerization Inhibits Polymerization Cytoskeletal_Collapse Cytoskeletal Collapse Actin_Depolymerization->Cytoskeletal_Collapse Mitochondrial_Stress Mitochondrial Stress Cytoskeletal_Collapse->Mitochondrial_Stress Induces Apoptosis Apoptosis (Programmed Cell Death) Mitochondrial_Stress->Apoptosis Initiates

Figure 1: Signaling pathway of this compound-induced apoptosis.

Cytotoxic Activity of this compound

The cytotoxic potential of this compound has been evaluated against a range of cell lines. The IC50 values, which represent the concentration of the compound required to inhibit 50% of a biological process, are summarized below. It is important to note that these values can vary depending on the experimental conditions, such as cell line, incubation time, and the specific assay used.

Cell LineCancer Type/OriginIC50 (µM)Reference
P-388Murine Leukemia0.16[1][6][7]
BT-549Human Breast Ductal Carcinoma7.84[1][2][6][7]
LLC-PK1Porcine Kidney Epithelial8.4[1][2][6][7]
MOLT-4Human Acute Lymphoblastic Leukemia>10[1]
HL-60Human Promyelocytic Leukemia>10[1]
A549Human Lung Carcinoma>10[1]
MCF-7Human Breast Adenocarcinoma>10[1]
SMMC-7721Human Hepatocellular Carcinoma>10[1]
SW480Human Colon Adenocarcinoma>10[1]
SK-MELHuman Skin Melanoma>10[6]
KBHuman Oral Epidermoid Carcinoma>10[6]
SKOV3Human Ovarian Cancer>10[6]
VeroMonkey Kidney Epithelial>9.1 (non-cytotoxic)[3]

Antiplasmodial Activity

This compound has also demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.

P. falciparum StrainSensitivityIC50 (µM)Reference
D6Chloroquine-sensitive~0.0008[3]
W2Chloroquine-resistant~0.0008[3]
3D7-0.00977[3]

Experimental Protocols

To facilitate reproducible research, this section outlines detailed methodologies for key experiments used to assess the cytotoxic effects of this compound.

General Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition Dose_Response_Curve Dose-Response Curve Generation Data_Acquisition->Dose_Response_Curve IC50_Calculation IC50 Value Calculation Dose_Response_Curve->IC50_Calculation

Figure 2: General experimental workflow for determining IC50 values.

Protocol 1: Cell Viability / Cytotoxicity Assay (MTT Protocol)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Target cells in culture

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A typical concentration range would be from 0.1 to 100 µM.[1] Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Caspase-3/7 Activity Assay (Luminescent Protocol)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired incubation period with this compound, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize the results to the vehicle control.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved PARP.

Materials:

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Primary and secondary antibodies specific to the proteins of interest

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins overnight at 4°C. After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize them to a loading control (e.g., GAPDH or β-actin).[1]

Conclusion

This compound is a potent bioactive fungal metabolite that exerts its cytotoxic effects across various cell lines, primarily through the disruption of the actin cytoskeleton and subsequent induction of apoptosis via the mitochondrial pathway.[1] Its efficacy varies depending on the cell line, with notable activity against certain types of leukemia and the malaria parasite.[1][3] The protocols provided in this application note offer a robust framework for researchers to accurately determine the IC50 values of this compound and further investigate its mechanism of action. These studies are crucial for the continued exploration of this compound as a potential therapeutic agent.

References

19,20-Epoxycytochalasin D: A Powerful Tool for Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a potent fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These natural products are renowned for their profound effects on the actin cytoskeleton, a critical component of eukaryotic cells essential for maintaining cell shape, motility, and division.[2] By disrupting actin polymerization, this compound serves as an invaluable tool in cell biology research, enabling the detailed investigation of complex cellular processes, including cell cycle progression and apoptosis. Its ability to induce cell cycle arrest makes it a compound of interest for potential applications in cancer research and drug development.[3]

This document provides detailed application notes and experimental protocols for the utilization of this compound as a tool for cell cycle analysis.

Mechanism of Action

The primary molecular target of this compound is the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1] This disruption of actin dynamics triggers a cascade of downstream signaling events that can lead to cell cycle arrest and, in many cases, apoptosis.[1] While the precise signaling pathways for this compound are still under investigation, studies on the closely related compound, Cytochalasin D, provide a likely model for its mechanism of action in inducing cell cycle arrest.

Quantitative Data

The following tables summarize the cytotoxic activity of this compound in various cell lines and provide an illustrative example of the expected quantitative data from a cell cycle analysis experiment.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
BT-549Human Breast Ductal Carcinoma7.84[4]
LLC-PK1Porcine Kidney Epithelial8.4[4]
P-388Murine LeukemiaPotent Activity (IC₅₀ not specified)[4]

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve for your specific cell line and assay.

Table 2: Illustrative Example of Cell Cycle Distribution Analysis in a Human Cancer Cell Line Treated with an Actin-Disrupting Agent (e.g., Cytochalasin D)

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.2 ± 2.525.1 ± 1.819.7 ± 2.1
Cytochalasin D (IC₅₀)20.1 ± 1.915.3 ± 1.564.6 ± 3.2

Note: This table presents hypothetical data based on the known effects of cytochalasins to illustrate the expected outcome of a cell cycle analysis experiment. Actual results may vary depending on the cell line, concentration of this compound, and duration of treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for its study.

G2M_Arrest_Pathway cluster_0 Cellular Effects cluster_1 Signaling Cascade cluster_2 Cell Cycle Outcome 19_20_Epoxycytochalasin_D This compound Actin_Disruption Actin Cytoskeleton Disruption 19_20_Epoxycytochalasin_D->Actin_Disruption Inhibits polymerization ERK_RSK_Activation ERK/RSK Pathway Activation Actin_Disruption->ERK_RSK_Activation Wee1_Activation Wee1 Kinase Activation ERK_RSK_Activation->Wee1_Activation Cdc25C_Inhibition Cdc25C Phosphatase Inhibition ERK_RSK_Activation->Cdc25C_Inhibition Cdc2_Inactivation Cdc2 (CDK1) Inactivation (Tyr15 phosphorylation) Wee1_Activation->Cdc2_Inactivation Phosphorylates Cdc25C_Inhibition->Cdc2_Inactivation Prevents dephosphorylation G2M_Arrest G2/M Phase Cell Cycle Arrest Cdc2_Inactivation->G2M_Arrest

Caption: Proposed signaling pathway for this compound-induced G2/M arrest.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., cancer cell line) Compound_Treatment 2. Treatment with This compound (various concentrations and time points) Cell_Culture->Compound_Treatment Cell_Viability_Assay 3a. Cell Viability Assay (e.g., MTT Assay) Compound_Treatment->Cell_Viability_Assay Cell_Cycle_Analysis 3b. Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Apoptosis_Assay 3c. Apoptosis Assay (Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Data_Analysis 4. Data Analysis (IC₅₀ determination, cell cycle distribution, apoptosis quantification) Cell_Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for cell cycle analysis using this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.[1]

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[1][5]

Materials:

  • This compound

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.

  • Cell Harvesting and Fixation: Harvest the cells (including any floating cells) and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G₀/G₁, S, and G₂/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.[1]

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the actin cytoskeleton in cell cycle regulation. Its ability to induce cell cycle arrest, likely at the G2/M or S phase depending on the cellular context, allows for detailed studies of checkpoint controls and the underlying molecular mechanisms. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their cell cycle analysis studies. Further investigation into the specific signaling pathways activated by this compound will continue to enhance its utility as a precise tool in cell biology and drug discovery.

References

Troubleshooting & Optimization

troubleshooting inconsistent results with 19,20-Epoxycytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19,20-Epoxycytochalasin D.

Troubleshooting Guide

Inconsistent or No Cellular Effects Observed

Question: I am not observing the expected cytotoxic or morphological effects of this compound on my cells. What could be the issue?

Answer: Inconsistent or absent cellular effects can stem from several factors, ranging from compound integrity to experimental setup. Below is a step-by-step guide to troubleshoot this issue.

Possible Causes and Solutions:

Possible Cause Recommended Action
Compound Degradation This compound can be susceptible to degradation if not stored properly. Ensure the solid compound and stock solutions are stored at -20°C and protected from light and moisture.[1] A potential degradation pathway for a related compound involves the oxidation of the hydroxyl group at the C7 position, leading to inactivation.[1][2][3]
Improper Solution Preparation The compound has poor water solubility.[1] Prepare fresh aqueous working solutions for each experiment by diluting a concentrated stock solution in an organic solvent like DMSO.[1] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1]
Incorrect Concentration The effective concentration of this compound is cell-line dependent. Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line.[4]
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to cytoskeletal inhibitors. Verify the sensitivity of your cell line from the literature or by using a positive control compound like Cytochalasin D.
Suboptimal Incubation Time The onset of effects can vary. For initial experiments, it is recommended to perform a time-course study (e.g., 30 minutes, 1 hour, 2 hours, 24 hours, 48 hours) to determine the optimal treatment duration.[5]
High Cell Density High cell confluency can sometimes mask the morphological effects of the compound. Seed cells at a density that will result in 50-70% confluency at the time of the experiment.[5]
High Variability Between Replicates

Question: I am observing high variability in my results between experimental replicates. How can I improve consistency?

Answer: High variability can obscure the true effect of the compound. The following steps can help improve the reproducibility of your experiments.

Troubleshooting High Variability:

Possible Cause Recommended Action
Inconsistent Cell Seeding Ensure uniform cell seeding across all wells. Variations in cell number can lead to different responses to the compound.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells for treatment and instead fill them with sterile PBS or media.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound to each well.
Incomplete Solubilization Ensure the compound is fully dissolved in the stock solution and that the working solution is thoroughly mixed before adding it to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a fungal metabolite that primarily acts by disrupting the actin cytoskeleton.[6][7] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[5][6] This interference with actin dynamics leads to changes in cell shape, motility, and division, and can induce cell cycle arrest and apoptosis.[6]

Q2: How should I prepare and store this compound?

A2: For stock solutions, dissolve this compound in an anhydrous organic solvent such as DMSO.[1] It is recommended to prepare small aliquots of the stock solution to minimize freeze-thaw cycles.[1] These aliquots should be stored at -20°C and are reported to be stable for up to three months.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1]

Q3: Is this compound stable in aqueous media?

A3: this compound has low water solubility.[1] While working solutions can be prepared by diluting a concentrated stock solution into aqueous buffers or cell culture media, these aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis and precipitation.[1] It is best to prepare fresh aqueous solutions for each experiment.[1]

Q4: What are the known cytotoxic activities of this compound?

A4: The cytotoxic activity of this compound varies among different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency. Please refer to the data table below for reported IC50 values.

Quantitative Data Summary

Table 1: Cytotoxic Activity of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
BT-549Breast Ductal Carcinoma7.84[8]
LLC-PK11Porcine Kidney Epithelial8.4[8]
P-388Murine LeukemiaPotent Activity (IC50 not specified)[9][10]
MOLT-4Human Leukemia10.0[10]
SK-MELSkin Melanoma>10[11]
KBHuman Epidermoid Carcinoma>10[11]
SK-OV-3Ovarian Cancer>10[11]

Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time. It is recommended to perform a dose-response curve for your specific cell line.[4]

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.[4][6]

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][6]

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for 48-72 hours.[4][6]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment with this compound.[4][6]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.[4]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution.[4][6]

  • Incubation: Incubate for 30 minutes in the dark.[6]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[6]

Visualizations

Signaling_Pathway Proposed Signaling Pathway of this compound Epoxy This compound Actin Actin Filament (Barbed End) Epoxy->Actin Binds to Polymerization Inhibition of Actin Polymerization Actin->Polymerization Cytoskeleton Actin Cytoskeleton Disruption Polymerization->Cytoskeleton Stress Cellular Stress Cytoskeleton->Stress Cycle Cell Cycle Arrest Stress->Cycle Apoptosis Apoptosis Stress->Apoptosis Cycle->Apoptosis Can lead to

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow General Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (50-70% confluency) Compound_Prep 2. Compound Dilution (Dose-response series) Treatment 3. Cell Treatment (24-72 hours) Compound_Prep->Treatment Assay 4. Viability Assay (e.g., MTT) Treatment->Assay Data_Acquisition 5. Data Acquisition (Plate Reader) Assay->Data_Acquisition IC50_Calc 6. IC50 Calculation Data_Acquisition->IC50_Calc

Caption: General workflow for in vitro cytotoxicity assays.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent or No Effect Observed Check_Compound Check Compound Integrity (Storage, Age) Start->Check_Compound Check_Prep Review Solution Prep (Solubility, Freshness) Check_Compound->Check_Prep Compound OK Contact_Support Contact Technical Support Check_Compound->Contact_Support Degraded Check_Protocol Verify Experimental Protocol (Concentration, Time, Cell Density) Check_Prep->Check_Protocol Prep OK Success Problem Resolved Check_Prep->Success Prep Error Found Check_Cells Assess Cell Health & Sensitivity Check_Protocol->Check_Cells Protocol OK Check_Protocol->Success Protocol Error Found Check_Cells->Success Cell Issue Found Check_Cells->Contact_Support Cells OK

Caption: Logical steps for troubleshooting inconsistent results.

References

Technical Support Center: Enhancing 19,20-Epoxycytochalasin D Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 19,20-Epoxycytochalasin D from fungal cultures.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the production and purification of this compound.

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Incorrect Fungal Strain or Strain Degeneration The producing fungus may have been misidentified, or its productivity may have diminished over successive subculturing.
* Action: Confirm the fungal strain's identity (e.g., Xylaria, Nemania, or Rosellinia species) using molecular methods like ITS sequencing.[1] To start experiments, use a fresh culture from a long-term stock (cryopreserved or lyophilized).[2]
Suboptimal Culture Medium The composition of the culture medium may not be conducive to the production of this compound.
* Action: Experiment with various solid and liquid media. Solid-state fermentation on rice or wheat has proven effective for cytochalasin production.[2] For liquid cultures, Potato Dextrose Broth (PDB) is a common starting point.[3][4] Optimize carbon and nitrogen sources; for instance, sucrose (B13894) and fish meal have been identified as key for producing similar compounds.[5][6]
Inappropriate Fermentation Conditions Factors such as pH, temperature, and aeration can significantly impact secondary metabolite production.
* Action: Monitor and control the pH of liquid cultures, as a neutral pH often favors the growth of producing fungi like Chaetomium globosum and the production of related mycotoxins.[7][8] Ensure the incubator is calibrated to the optimal temperature for your fungal strain, typically between 25-28°C.[2][4] For liquid cultures, optimize the shaking speed (e.g., 150 rpm) to ensure adequate aeration without causing excessive shear stress.[2][4]
Inadequate Incubation Time The production of secondary metabolites is often linked to the fungal growth phase.
* Action: Conduct a time-course study to determine the optimal harvest time for maximizing the yield of this compound. Incubation periods can range from 14 to 30 days.[2]

Issue 2: Inconsistent Yields Between Batches

Potential Cause Recommended Solution
Variability in Starting Inoculum The age and quantity of the inoculum can lead to variations in fermentation performance.
* Action: Standardize the age and amount of inoculum for each fermentation.[2] Prepare a seed culture to ensure a consistent and viable starting population for your production cultures.[2]
Inconsistent Media Preparation Minor variations in media components or preparation can affect fungal growth and metabolite production.
* Action: Follow a strict protocol for media preparation, ensuring all components are accurately weighed and thoroughly mixed.
Fluctuations in Environmental Conditions Variations in incubator temperature, humidity, or shaker speed can impact reproducibility.
* Action: Regularly calibrate and monitor your fermentation equipment to maintain consistent environmental conditions.

Issue 3: Difficulties in Extraction and Purification

Potential Cause Recommended Solution
Inefficient Extraction The chosen solvent or extraction method may not be optimal for recovering this compound.
* Action: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting cytochalasans.[2][3] Perform multiple extractions of both the culture broth and the mycelium to improve recovery.[2][4]
Compound Degradation The target compound may be sensitive to heat, light, or air.
* Action: Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.[2] Minimize the exposure of the extract to light and air.[2]
Co-elution of Impurities Other metabolites with similar polarity to this compound can complicate purification.
* Action: Optimize the HPLC gradient to enhance the separation of the target compound.[2] Consider employing different stationary phases (e.g., C18, Phenyl-Hexyl) or a combination of chromatographic techniques, such as column chromatography followed by preparative HPLC.[2][4]

Quantitative Data Summary

The following table summarizes the known fungal sources of this compound and related epoxycytochalasans. Quantitative yield data for this compound is often not specified in the literature; however, data for structurally similar compounds is included for reference.

Fungal SpeciesCompound(s)Yield/ConcentrationFermentation MethodReference
Xylaria cf. curtaThis compoundNot specifiedSolid-state (Rice)[3][9]
Nemania diffusa19,20-Epoxycytochalasin C and D related compoundsNot specifiedAgar (B569324) Plate[3]
Rosellinia sanctae-crucianaThis compoundNot specifiedLiquid-state (PDB)[3][10]
Xylaria hypoxylonThis compoundNot specifiedNot specified[3]
Nemania sp. UM10M19,20-Epoxycytochalasins C and DNot specifiedNot specified[3][11]
Xylaria karyophthora19,20-epoxidated cytochalasinsNot specifiedSolid-state (Rice)[3][12]
Diaporthe sp. RJ-47deacetyl-19,20-epoxycytochalasin D and other epoxycytochalasansNot specifiedNot specified[13]
Xylaria sp. sof1119,20-Epoxycytochalasin Q440.3 mg/LOptimized liquid medium[5]
Phomopsis sp. xz-18Pentacyclic cytochalasins (related structures)14 mg from scaled-up cultureNot specified[3]

Experimental Protocols

Protocol 1: Solid-State Fermentation for this compound Production

This protocol is based on cultivation methods for Xylaria species.[2][3]

  • Fungal Culture Preparation:

    • Grow the desired fungal strain (e.g., Xylaria cf. curta) on Potato Dextrose Agar (PDA) plates at 25-28°C until sufficient mycelial growth is observed.

    • Aseptically cut out small agar plugs (approximately 5 mm in diameter) from the leading edge of the fungal colony.

  • Solid-State Fermentation:

    • To a 500 mL Erlenmeyer flask, add 100 g of rice and 120 mL of distilled water.

    • Autoclave the flask at 121°C for 20 minutes to sterilize the medium.

    • After cooling to room temperature, inoculate the sterile rice medium with 3-5 agar plugs of the Xylaria culture.

    • Incubate the flask under static conditions at 25-28°C in the dark for 21-30 days.

  • Extraction:

    • After the incubation period, add 300 mL of ethyl acetate to the flask containing the fermented rice.

    • Keep the flask on a shaker for 24 hours to facilitate extraction.

    • Filter the mixture to separate the solid residue from the ethyl acetate extract.

    • Repeat the extraction of the solid residue two more times with fresh ethyl acetate.

    • Combine all the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification and Analysis:

    • The crude extract can be further purified using column chromatography followed by preparative HPLC.[2]

    • Analyze the fractions for the presence of this compound using analytical HPLC-DAD or LC-MS.[2]

Protocol 2: Liquid-State Fermentation for this compound Production

This protocol is based on cultivation methods for Nemania and Rosellinia species.[2][3][10]

  • Seed Culture Preparation:

    • Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with agar plugs of a 7-day-old culture.

    • Incubate the flask on a rotary shaker at 150 rpm and 25°C for 5-7 days.

  • Production Culture:

    • Transfer 10 mL of the seed culture into a 1 L Erlenmeyer flask containing 400 mL of PDB.

    • Incubate the production culture on a rotary shaker at 150 rpm and 25°C for 14-21 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Extract the mycelium separately with acetone (B3395972) or methanol.

    • Combine all organic extracts and concentrate them under reduced pressure.

  • Purification and Analysis:

    • Purify the crude extract using chromatographic techniques as described in Protocol 1.

    • Analyze the purified fractions for this compound.

Visualizations

experimental_workflow cluster_prep 1. Culture Preparation cluster_fermentation 2. Fermentation cluster_extraction 3. Extraction cluster_purification 4. Purification & Analysis start Start with Fungal Strain (e.g., Xylaria sp.) pda_plate Grow on PDA Plate start->pda_plate agar_plugs Prepare Inoculum (Agar Plugs) pda_plate->agar_plugs solid_state Solid-State Fermentation (Rice Medium) agar_plugs->solid_state Inoculate liquid_state Liquid-State Fermentation (PDB Medium) agar_plugs->liquid_state Inoculate Seed Culture extract_solid Solvent Extraction (Ethyl Acetate) solid_state->extract_solid extract_liquid Separate Mycelia & Broth, Solvent Extraction liquid_state->extract_liquid concentrate Concentrate Crude Extract extract_solid->concentrate extract_liquid->concentrate chromatography Column Chromatography concentrate->chromatography prep_hplc Preparative HPLC chromatography->prep_hplc analysis LC-MS/HPLC Analysis prep_hplc->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Experimental workflow for the production of this compound.

yield_factors cluster_biological Biological Factors cluster_media Media Composition cluster_physical Physical Conditions yield This compound Yield strain Fungal Strain strain->yield inoculum Inoculum Quality inoculum->yield carbon Carbon Source carbon->yield nitrogen Nitrogen Source nitrogen->yield trace Trace Elements trace->yield ph pH ph->yield temp Temperature temp->yield aeration Aeration aeration->yield time Incubation Time time->yield

Caption: Key factors influencing the yield of this compound.

Biosynthesis Overview

The production of this compound, like other cytochalasans, originates from a complex biosynthetic pathway involving a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme system.[5] This molecular machinery constructs the core structure of the molecule. The final, defining 19,20-epoxide group is formed in a subsequent step, which is believed to be catalyzed by a cytochrome P450 monooxygenase.[5] This enzyme utilizes molecular oxygen to create the epoxide ring on a precursor molecule that has a double bond at the C19-C20 position.[5]

biosynthesis_pathway Proposed Biosynthesis of 19,20-Epoxy Group precursor Cytochalasan Precursor (C19-C20 double bond) p450 Cytochrome P450 Monooxygenase precursor->p450 + O2, NADPH final_product This compound p450->final_product Epoxidation

Caption: Proposed epoxidation step in the biosynthesis of this compound.

References

Technical Support Center: 19,20-Epoxycytochalasin D Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 19,20-Epoxycytochalasin D. Our aim is to address common challenges encountered during the purification of this potent fungal metabolite.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Incorrect fungal strain or loss of productivity through repeated subculturing.Confirm the identity of your fungal strain (e.g., Xylaria or Nemania species) through molecular methods. Use a fresh culture from a long-term stock for your experiments.[1]
Suboptimal culture medium composition.Experiment with different solid and liquid media. Solid-state fermentation on rice has shown good results for cytochalasan production.[1] Optimize carbon and nitrogen sources.[1]
Inappropriate fermentation conditions (pH, temperature, aeration).Monitor and control the pH of liquid cultures. Ensure the incubator is calibrated to the optimal temperature for your fungal strain. Optimize shaking speed for adequate aeration in liquid cultures.[1]
Compound Degradation Improper storage of the compound or solutions.Store the solid compound and stock solutions at -20°C, protected from light and moisture.[2] Prepare aqueous solutions fresh for each experiment.[2]
Exposure to high temperatures during extraction.Use a rotary evaporator under reduced pressure to avoid high temperatures during solvent evaporation.[1]
Susceptibility to oxidation or hydrolysis.A potential degradation pathway involves the oxidation of the hydroxyl group at the C7 position.[2] Exposure to strong acids or bases may also lead to the opening of the epoxide ring or hydrolysis.[2]
Co-elution of Impurities Similar polarity of this compound and other metabolites.Optimize the HPLC gradient to improve the separation of the target compound. Consider using different stationary phases (e.g., C18, Phenyl-Hexyl) or a combination of chromatographic techniques like initial column chromatography followed by preparative HPLC.[1]
Loss of Biological Activity Compound degradation due to improper storage or handling.Ensure proper storage at -20°C and minimize freeze-thaw cycles by preparing aliquots of stock solutions.[2] Allow vials to warm to room temperature before opening to prevent condensation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving and storing this compound?

A1: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727).[2] For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO, aliquot them to avoid repeated freeze-thaw cycles, and store them at -20°C for up to three months.[2]

Q2: Is this compound stable in aqueous solutions?

A2: Due to its poor water solubility, this compound is not stable for long-term storage in aqueous solutions.[2] While working solutions in aqueous buffers can be made by diluting a concentrated stock solution, they should be prepared fresh for each experiment to avoid potential hydrolysis and precipitation.[2]

Q3: What are the primary methods for purifying this compound from a crude extract?

A3: The purification process typically involves a multi-step approach. Initially, the crude extract is subjected to column chromatography on silica (B1680970) gel with a solvent gradient such as hexane-ethyl acetate (B1210297) or chloroform-methanol.[3] Fractions containing the target compound are then pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity.[3]

Q4: How can I monitor the purification process effectively?

A4: Thin Layer Chromatography (TLC) or analytical HPLC can be used to monitor the fractions obtained from column chromatography.[3] For purity assessment of the final product, analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[3]

Quantitative Data

The following table summarizes the cytotoxic activity of this compound and a related compound across various cell lines.

CompoundCell LineIC₅₀ (µM)Reference
This compoundP-388 (Murine Leukemia)0.16[4][5]
This compoundBT-549 (Human Breast Cancer)7.84[5]
This compoundLLC-PK11 (Porcine Kidney Epithelial)8.4[5]
19,20-Epoxycytochalasin CHL-60 (Human Promyelocytic Leukemia)1.11[6]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Fungal Culture

This protocol outlines the general steps for extracting and purifying this compound from a fungal source, such as Xylaria species.[3]

  • Fungal Cultivation:

    • Inoculate the desired fungal strain (e.g., Xylaria hypoxylon) into a suitable liquid medium (e.g., Potato Dextrose Broth) or solid medium (e.g., rice).[3][7]

    • Incubate the culture under appropriate conditions (e.g., 28°C, 150 rpm for liquid culture) to allow for the production of secondary metabolites.[3]

  • Extraction:

    • For liquid cultures, separate the mycelia from the broth. Extract both the supernatant and the mycelia with an organic solvent like ethyl acetate.[3]

    • For solid cultures, extract the fermented medium with ethyl acetate.[1]

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.[1]

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the extract.[3]

    • Monitor the fractions by TLC or HPLC.[3]

    • Pool fractions containing this compound and further purify using preparative HPLC on a C18 column to yield the pure compound.[3]

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for the analytical HPLC of this compound.[8]

  • Sample Preparation:

    • Prepare a stock solution of the purified compound or extract in a suitable solvent (e.g., methanol or DMSO).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • HPLC System and Conditions:

    • Column: C18 Reverse Phase (e.g., 4.6 x 100 mm).[8]

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.[8]

    • Gradient: A typical gradient would be 5-100% B over 20 minutes.[8]

    • Flow Rate: 0.5 mL/min.[9]

    • Detection: UV detector at 210 nm.[8]

  • Analysis:

    • Inject the sample onto the equilibrated column.

    • Identify the peak corresponding to this compound based on its retention time compared to a standard.

    • Quantify the compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.[8]

Visualizations

Signaling Pathway

G Simplified Mechanism of Action of this compound A This compound B Actin Polymerization Inhibition A->B C Disruption of Actin Cytoskeleton B->C D Cellular Stress C->D E Apoptosis Induction D->E

Caption: Mechanism of this compound inducing apoptosis.

Experimental Workflow

G Purification Workflow for this compound A Fungal Cultivation (Solid or Liquid Fermentation) B Extraction (Ethyl Acetate) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection & Monitoring (TLC/HPLC) D->E F Preparative HPLC (C18 Column) E->F G Pure this compound F->G H Purity Analysis (HPLC, LC-MS, NMR) G->H

References

minimizing cytotoxicity of 19,20-Epoxycytochalasin D in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 19,20-Epoxycytochalasin D. The focus is on strategies to minimize cytotoxicity in non-target cells while maintaining efficacy against target cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a fungal metabolite that primarily acts by disrupting the actin cytoskeleton.[1][2] It binds to the barbed end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1][2] This disruption of actin dynamics interferes with essential cellular processes like cell division, motility, and maintenance of cell shape, ultimately leading to programmed cell death (apoptosis).[1][3]

Q2: How does this compound induce apoptosis?

A2: The disruption of the actin cytoskeleton acts as a cellular stress signal, triggering the intrinsic (mitochondrial) pathway of apoptosis.[1] This involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[1] Cytochrome c then activates a cascade of caspases, including initiator caspase-9 and executioner caspases-3 and -7, which carry out the dismantling of the cell.[1][4]

Q3: Is there evidence of selective cytotoxicity of cytochalasans towards cancer cells?

A3: Yes, some studies on cytochalasan analogs have shown a degree of selective cytotoxicity. For instance, a study on 19,20-epoxycytochalasin C, a closely related compound, demonstrated significant cytotoxicity against various cancer cell lines while showing no detrimental decrease in the viability of normal breast epithelial cells (FR-2).[5] This suggests the potential for a therapeutic window that can be exploited.

Q4: What are the general strategies to minimize the cytotoxicity of this compound in non-target cells?

A4: Several strategies can be employed to reduce off-target cytotoxicity:

  • Dose Optimization: Carefully titrating the concentration to find a therapeutic window where cancer cells are more sensitive than normal cells.

  • Combination Therapy: Using this compound in conjunction with other agents that may selectively protect non-target cells or enhance its effect on target cells.

  • Targeted Drug Delivery: Encapsulating the compound in delivery systems like nanoparticles or liposomes that are directed specifically to cancer cells.

  • Development of Analogs: Synthesizing derivatives of this compound with potentially greater selectivity.

Troubleshooting Guides

Problem 1: High cytotoxicity observed in non-target (normal) control cell lines.

  • Possible Cause: The concentration of this compound is too high, leading to generalized cytotoxicity through widespread actin disruption.

  • Solution:

    • Determine the IC50 for a panel of cell lines: Conduct dose-response experiments on both your target cancer cell lines and a selection of relevant non-target normal cell lines to establish their respective sensitivities.

    • Lower the concentration: Based on the IC50 values, select a concentration range for your experiments that maximizes the differential effect between target and non-target cells.

    • Reduce exposure time: Investigate shorter incubation times with this compound to see if a therapeutic window can be achieved.

Problem 2: Difficulty in establishing a therapeutic window between target and non-target cells.

  • Possible Cause: The intrinsic sensitivities of the chosen target and non-target cell lines to actin disruption are too similar in a 2D culture system.

  • Solution:

    • Implement a 3D co-culture spheroid model: This model better mimics the in vivo tumor microenvironment and can reveal differences in drug penetration and sensitivity that are not apparent in monolayer cultures.[1][2][3][6][7]

    • Combination Therapy with a Caspase Inhibitor: Since apoptosis is a key mechanism of cytotoxicity, pre-treating your co-culture with a low dose of a pan-caspase inhibitor, such as Z-VAD-FMK, may selectively protect non-target cells.[8][9][10] The rationale is that cancer cells may have a lower apoptotic threshold and will still succumb to the cytotoxic effects of this compound.

Problem 3: Inconsistent results in cytotoxicity assays.

  • Possible Cause: Variability in experimental conditions, such as cell seeding density, compound stability, or assay procedure.

  • Solution:

    • Standardize cell culture conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments.

    • Verify compound integrity: this compound should be properly stored to maintain its activity. Prepare fresh dilutions for each experiment from a stock solution.

    • Use multiple assay types: Confirm your cytotoxicity findings using at least two different methods, such as a metabolic assay (e.g., MTT or SRB) and a cell death marker assay (e.g., Annexin V/PI staining).

Quantitative Data

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Analogs in Various Cell Lines

Cell LineCancer TypeThis compound (µM)19,20-Epoxycytochalasin C (µM)
P-388Murine LeukemiaPotent Activity (not specified)[6]Not Reported
MOLT-4Human Leukemia10.0[9]Not Reported
BT-549Breast Cancer7.84[1]Not Reported
LLC-PK1Kidney Epithelial8.4[1]Not Reported
HL-60Human Promyelocytic LeukemiaNot Reported1.11[6]
HT-29Human Colon AdenocarcinomaNot Reported0.65[6]
A549Human Lung CarcinomaNot Reported>10[6]
MCF-7Human Breast AdenocarcinomaNot Reported>10[6]
PC-3Human Prostate AdenocarcinomaNot Reported>10[6]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

1. Protocol for Determining Differential Cytotoxicity using a Co-culture Assay

This protocol is adapted from a method for co-cultured isogenic cell lines and can be used to assess the selective cytotoxicity of this compound.[4]

  • Cell Labeling:

    • Label the non-target cell line with a fluorescent tracker (B12436777) dye (e.g., CellTracker™ Green CMFDA) according to the manufacturer's protocol.

    • The target cancer cell line can be left unlabeled or labeled with a different colored dye (e.g., CellTracker™ Red CMTPX).

  • Co-culture Seeding:

    • Harvest and count both cell lines.

    • Mix the labeled non-target cells and unlabeled target cells at a 1:1 ratio.

    • Seed the mixed cell suspension into a 96-well plate at a suitable density.

  • Treatment:

    • Allow cells to adhere overnight.

    • Treat the co-culture with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Analysis:

    • After the desired incubation period (e.g., 48 hours), stain the cells with a viability dye that can be distinguished from the tracker dyes (e.g., a far-red dead cell stain).

    • Use a high-content imaging system or a flow cytometer to quantify the number of viable and dead cells for each population based on their fluorescence.

    • Calculate the percentage of cytotoxicity for each cell type at each concentration of the compound.

2. Protocol for Combination Therapy with a Pan-Caspase Inhibitor

This protocol provides a general guideline for using the pan-caspase inhibitor Z-VAD-FMK to potentially protect non-target cells.[8][9][10][11]

  • Cell Seeding: Seed both non-target and target cell lines in separate wells of a 96-well plate. If performing a co-culture, follow the protocol above.

  • Inhibitor Pre-treatment:

    • Prepare a working solution of Z-VAD-FMK in cell culture medium at a concentration of 20 µM.

    • Remove the existing medium and add the Z-VAD-FMK solution to the wells designated for protection. Incubate for 1-2 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in medium (with and without Z-VAD-FMK).

    • Add the treatment solutions to the appropriate wells.

  • Cytotoxicity Assessment:

    • Incubate for the desired period (e.g., 48 hours).

    • Assess cell viability using an MTT or SRB assay.

    • Compare the IC50 values of this compound in the presence and absence of Z-VAD-FMK for both cell types.

Visualizations

G cluster_0 Cellular Response to this compound This compound This compound Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption This compound->Actin Cytoskeleton Disruption Mitochondrial Stress Mitochondrial Stress Actin Cytoskeleton Disruption->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_1 Experimental Workflow for Assessing Differential Cytotoxicity Start Start Label Cells Label Cells Start->Label Cells Non-target cells Co-culture Seeding Co-culture Seeding Label Cells->Co-culture Seeding Treatment Treatment Co-culture Seeding->Treatment This compound Viability Staining Viability Staining Treatment->Viability Staining Analysis Analysis Viability Staining->Analysis Imaging/Flow Cytometry End End Analysis->End

Caption: Workflow for differential cytotoxicity assessment in co-culture.

G cluster_2 Troubleshooting Logic for High Non-Target Cytotoxicity High Non-Target Cytotoxicity High Non-Target Cytotoxicity Dose-Response Curve Dose-Response Curve High Non-Target Cytotoxicity->Dose-Response Curve Is there a therapeutic window? Lower Concentration Lower Concentration Dose-Response Curve->Lower Concentration Yes 3D Co-culture Model 3D Co-culture Model Dose-Response Curve->3D Co-culture Model No Combination Therapy Combination Therapy 3D Co-culture Model->Combination Therapy

Caption: Logical flow for troubleshooting off-target cytotoxicity.

References

Quality Control for 19,20-Epoxycytochalasin D Batches: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the quality control of 19,20-Epoxycytochalasin D batches. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Product Specifications and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Solid this compound should be stored at -20°C to ensure its stability.

  • Q2: How should I prepare and store solutions of this compound?

    • A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] For stock solutions, it is recommended to dissolve the compound in anhydrous DMSO.[1] To prevent degradation from repeated freeze-thaw cycles, prepare aliquots of the stock solution.[1] These aliquots should be stored at -20°C and are generally stable for up to three months.[1] Before use, allow the vial to warm to room temperature before opening to avoid condensation.[1]

  • Q3: Is this compound stable in aqueous solutions?

    • A3: this compound has low water solubility.[1] While working solutions in aqueous buffers can be made by diluting a concentrated stock solution, they are not stable for long-term storage due to potential hydrolysis and precipitation.[1] It is best to prepare aqueous solutions fresh for each experiment.[1]

  • Q4: What are the potential degradation pathways for this compound?

    • A4: A likely degradation pathway, similar to the related compound 19,20-Epoxycytochalasin C, involves the oxidation of the hydroxyl (-OH) group at the C7 position, which can lead to inactivation.[1] The compound may also be susceptible to degradation upon exposure to strong acids or bases, which could cause the opening of the epoxide ring or hydrolysis of the ester group.[1]

Experimental Issues

  • Q5: My experimental results are inconsistent between batches. What could be the cause?

    • A5: Inconsistent results can stem from variability in the purity of this compound batches, improper storage leading to degradation, or variations in experimental conditions. Ensure that you are using a high-purity, well-characterized batch and that proper storage and handling procedures are followed.

  • Q6: I am observing lower than expected bioactivity in my experiments. What should I do?

    • A6: Lower than expected bioactivity can be due to compound degradation. It is advisable to assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH of the buffer) by analyzing samples at different time points using HPLC or LC-MS.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Compound degradation due to improper storage.Ensure the solid compound and stock solutions are stored at -20°C and protected from light and moisture.
Degradation during the experiment.Assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH of the buffer) using HPLC or LC-MS.[1]
Precipitation of the compound in aqueous solutions Poor water solubility of this compound.[1]Prepare aqueous solutions fresh for each experiment by diluting a concentrated stock solution. Avoid long-term storage of aqueous solutions.[1]
Inconsistent HPLC retention times Fluctuating column temperature.Use a column oven to maintain a constant temperature.
Changing mobile phase composition.Ensure solvent reservoirs are covered and that the gradient system is delivering the correct composition.
Broad or split peaks in HPLC chromatogram Column contamination or degradation.Use a guard column and regularly clean or replace the analytical column.
Sample solvent incompatible with mobile phase.Whenever possible, dissolve and inject the sample in the mobile phase.

Biological Assays

Issue Possible Cause Recommended Action
High background in cytotoxicity assays Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%).
Contamination of cell culture.Regularly test cell cultures for mycoplasma and other contaminants.
Inconsistent IC50 values Variability in cell seeding density.Standardize cell seeding protocols and ensure even cell distribution in plates.
Differences in compound incubation time.Strictly adhere to the specified incubation times for each experiment.
No apoptotic effect observed Insufficient compound concentration or incubation time.Perform a dose-response and time-course experiment to determine optimal conditions.
Cell line is resistant to the compound.Verify the sensitivity of your cell line to this compound by checking literature or using a positive control.

Quality Control Data

Physicochemical Properties

Property Value
Molecular Formula C30H37NO7
Molecular Weight 523.63 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and methanol[1]

Purity and Identity Specifications

Parameter Method Acceptance Criteria
Purity HPLC≥98%
Identity ¹H-NMR, ¹³C-NMR, Mass SpectrometryConforms to the reference spectra and expected molecular weight.
Residual Solvents GC-HSMeets USP <467> requirements.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

    • Prepare sample solutions of the batch to be tested at a similar concentration.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at ~210 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Protocol)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described for the viability assay.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and compare treated samples to the control.

Visualizations

experimental_workflow cluster_qc Quality Control of this compound Batch cluster_experiment Biological Experiment Workflow raw_material Raw Material (Solid Compound) stock_solution Stock Solution (in DMSO) raw_material->stock_solution Dissolution purity_analysis Purity & Identity Check (HPLC, NMR, MS) stock_solution->purity_analysis Sampling release Batch Release (Purity ≥98%) purity_analysis->release Meets Specs working_solution Working Solution (Freshly Prepared) release->working_solution Dilution cell_treatment Cell Treatment working_solution->cell_treatment bio_assay Biological Assay (e.g., MTT, Caspase) cell_treatment->bio_assay data_analysis Data Analysis bio_assay->data_analysis

Caption: General workflow for quality control and experimental use of this compound.

signaling_pathway cluster_cytoskeleton Cytoskeletal Disruption cluster_apoptosis Apoptosis Induction compound This compound actin Actin Filament (Barbed End) compound->actin Binds to depolymerization Actin Depolymerization actin->depolymerization mitochondrial_stress Mitochondrial Stress depolymerization->mitochondrial_stress cytochrome_c Cytochrome c Release mitochondrial_stress->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 cell_death Apoptotic Cell Death caspase37->cell_death

Caption: Proposed signaling pathway for this compound-induced apoptosis.[2]

troubleshooting_logic cluster_compound Compound Integrity cluster_assay Assay Conditions start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_cells Verify Cell Health & Density start->check_cells check_handling Review Solution Preparation (Fresh dilutions, proper solvent) check_storage->check_handling check_purity Confirm Batch Purity (Check Certificate of Analysis) check_handling->check_purity check_reagents Check Reagent Quality & Concentrations check_cells->check_reagents check_protocol Standardize Protocol Execution check_reagents->check_protocol

Caption: Logical troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Managing Batch-to-Batch Variability of 19,20-Epoxycytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the batch-to-batch variability of 19,20-Epoxycytochalasin D. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal metabolite belonging to the cytochalasan class of natural products.[1] It is isolated from fungal species such as Nemania sp. and Xylaria cf. curta.[1] Like other cytochalasans, its primary mechanism of action is the disruption of the actin cytoskeleton.[1] It binds to the barbed end of actin filaments, inhibiting the polymerization and elongation of new actin monomers.[1] This disruption of actin dynamics triggers downstream signaling cascades that can lead to cell cycle arrest and apoptosis.[1]

Q2: Why is batch-to-batch variability a concern for a natural product like this compound?

Q3: What are the recommended storage and handling conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store the solid compound at -20°C, protected from light and moisture.[6] For creating stock solutions, dissolve the compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C and are generally stable for up to three months.[6] Aqueous solutions of this compound have poor stability and should be prepared fresh for each experiment.[6]

Q4: What are the known cytotoxic activities of this compound?

A4: this compound has demonstrated cytotoxic effects against various cell lines. Its potency can vary significantly depending on the cell line. For instance, it has shown moderate toxicity against BT-549 and LLC-PK11 cell lines.[7] The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.

Troubleshooting Guide: Inconsistent Experimental Results

Problem: I am observing a significant difference in the cytotoxic effect of this compound between two different batches.

This is a common issue when working with natural products. The following steps will help you systematically troubleshoot the problem.

Troubleshooting Workflow for Inconsistent Results

G cluster_0 Initial Observation cluster_1 Step 1: Verify Compound Handling and Storage cluster_2 Step 2: Assess Purity and Identity cluster_3 Step 3: Quantitative Potency Comparison cluster_4 Resolution A Inconsistent results observed between batches of This compound B Were both batches handled and stored identically according to recommended conditions? A->B C Re-evaluate storage conditions: - Stored at -20°C? - Protected from light? - Aliquoted to avoid freeze-thaw? B->C No D Prepare fresh stock solutions from both batches and repeat a key experiment. B->D Yes C->D E Perform analytical chemistry to compare the two batches. D->E F Recommended Analyses: - HPLC for purity assessment - LC-MS for identity confirmation (molecular weight) E->F G Do the purity and identity profiles match? F->G H Perform a dose-response experiment with both batches side-by-side. G->H Yes L If purity/identity differs, contact the supplier with your data. G->L No I Determine the IC50 value for each batch in your experimental system. H->I J Is there a statistically significant difference in the IC50 values? I->J K If handling was the issue, standardize your protocol. J->K No, suspect experimental variability M If potency differs, adjust compound concentration for the less potent batch based on the new IC50 value. J->M Yes

Caption: Troubleshooting workflow for batch-to-batch variability.

Quantitative Data Summary

The cytotoxic potential of this compound and its analogs varies across different cell lines. The following table summarizes reported half-maximal inhibitory concentration (IC₅₀) values. Note that experimental conditions can influence these values.

Cell LineCancer TypeCompoundIC₅₀ (µM)Reference
P-388Murine LeukemiaThis compound0.16[8]
BT-549Human Breast Ductal CarcinomaThis compound7.84[7][8]
LLC-PK1Porcine Kidney EpitheliumThis compound8.4[7][8]
HL-60Human Promyelocytic Leukemia19,20-Epoxycytochalasin C1.11[9]
HT-29Human Colorectal Adenocarcinoma19,20-Epoxycytochalasin C0.65[10]

Experimental Protocols for Quality Control of New Batches

To proactively manage batch-to-batch variability, it is recommended to qualify each new lot of this compound upon receipt.

Workflow for Qualifying a New Batch

G A Receive New Batch of This compound B Review Certificate of Analysis (CoA) from the supplier. A->B C Perform Identity and Purity Checks B->C D LC-MS Analysis: Confirm expected molecular weight. C->D E HPLC Purity Analysis: Compare chromatogram to previous batches and CoA. C->E F Perform Functional Assay D->F E->F G Conduct a dose-response cytotoxicity assay (e.g., MTT) comparing the new batch to a previously qualified batch. F->G H Calculate and Compare IC50 Values G->H I Are the IC50 values within an acceptable range (e.g., +/- 2-fold)? H->I J Batch Qualified for Use I->J Yes K Contact Supplier and/or Adjust Experimental Concentrations I->K No

Caption: Experimental workflow for qualifying a new batch.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of a new batch of this compound.

  • Objective: To determine the purity of a this compound sample and to compare its chromatographic profile with previous batches.

  • Materials:

    • This compound (new and reference batches)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • HPLC system with a UV detector

    • C18 reversed-phase column

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of both the new and a previously qualified reference batch of this compound in DMSO.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 220 nm

      • Gradient:

        • 0-5 min: 30% B

        • 5-25 min: 30-90% B

        • 25-30 min: 90% B

        • 30.1-35 min: 30% B (re-equilibration)

    • Data Analysis:

      • Compare the retention time of the major peak in the new batch to the reference standard.

      • Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

      • Look for the presence of new impurity peaks or significant differences in the area of existing impurity peaks compared to the reference batch.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol confirms the identity of the compound by verifying its molecular weight.

  • Objective: To confirm the molecular weight of this compound in a new batch.

  • Materials:

    • This compound sample

    • LC-MS system with an electrospray ionization (ESI) source

  • Procedure:

    • Sample Preparation: Dilute the 1 mg/mL stock solution (from Protocol 1) to approximately 10 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • LC-MS Conditions: Use similar chromatographic conditions as in the HPLC protocol, coupled to a mass spectrometer.

    • Mass Spectrometry Parameters (Example):

      • Ionization Mode: Positive ESI

      • Scan Range: m/z 100-1000

    • Data Analysis:

      • The molecular formula of this compound is C₃₀H₃₇NO₇.[8]

      • The expected monoisotopic mass is approximately 523.25 g/mol .

      • Look for the protonated molecule [M+H]⁺ at m/z 524.25 and other potential adducts (e.g., [M+Na]⁺ at m/z 546.23).

      • Confirm that the major peak in the chromatogram corresponds to the expected mass of this compound.

Protocol 3: Functional Potency Assessment via MTT Cytotoxicity Assay

This protocol determines the functional potency of a new batch by comparing its IC₅₀ value to a reference batch.

  • Objective: To determine and compare the IC₅₀ of a new batch of this compound against a reference batch.

  • Materials:

    • Adherent cancer cell line (e.g., BT-549)

    • Complete cell culture medium

    • 96-well plates

    • This compound (new and reference batches)

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

    • Compound Treatment: Prepare serial dilutions of both the new and reference batches of this compound in complete medium. Treat the cells with this range of concentrations (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).[10]

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[1]

    • MTT Assay:

      • Add 20 µL of MTT solution to each well and incubate for 4 hours.[1]

      • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

      • Plot the dose-response curves for both batches and determine the IC₅₀ values using non-linear regression.

      • Compare the IC₅₀ values. A significant deviation (e.g., >2-fold) may indicate a difference in potency.

Signaling Pathway

This compound primarily induces apoptosis through the disruption of the actin cytoskeleton, which triggers the intrinsic (mitochondrial) pathway.

Apoptosis Signaling Pathway

G A This compound B Actin Cytoskeleton Disruption A->B C Mitochondrial Stress B->C D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Activation of Caspase-9 E->F G Activation of Effector Caspases (Caspase-3, Caspase-7) F->G H Cleavage of Cellular Substrates G->H I Apoptosis H->I

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 19,20-Epoxycytochalasin D and Cytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two closely related fungal metabolites, 19,20-Epoxycytochalasin D and Cytochalasin D. Both compounds are potent disruptors of the actin cytoskeleton and are valuable tools in cell biology research and potential leads for therapeutic development. This document summarizes their comparative performance based on available experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action: Disruption of the Actin Cytoskeleton

Both this compound and Cytochalasin D share a primary mechanism of action: the inhibition of actin polymerization. They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers.[1][2] This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and maintenance of cell shape, ultimately leading to apoptosis in many cell types.[3][4]

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data on the cytotoxic and antiplasmodial activities of this compound and Cytochalasin D. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineCell TypeIC50 (µM)Reference
This compound BT-549Human Breast Carcinoma7.84[2]
LLC-PK1Porcine Kidney Epithelium8.4[2]
P-388Murine Leukemia0.16[2]
MOLT-4Human Leukemia10.0[2]
Cytochalasin D MRC5Human Fetal Lung Fibroblast2.36[5]
CT26Murine Colorectal Carcinoma0.24-15 (dose-dependent)[6]

Note: IC50 values for Cytochalasin D against BT-549, LLC-PK11, and P-388 from directly comparative studies were not available in the reviewed literature. The provided data for Cytochalasin D is against different cell lines to offer a general reference for its cytotoxic potency.

Table 2: Comparative Antiplasmodial Activity (IC50 Values)

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
This compound D6 (chloroquine-sensitive)~0.0008[3]
W2 (chloroquine-resistant)~0.0008[3]
3D70.00977[4]
Cytochalasin D -Data not available from reviewed sources-

Signaling Pathway: Induction of Apoptosis

The disruption of the actin cytoskeleton by both this compound and Cytochalasin D acts as a cellular stress signal that triggers programmed cell death, or apoptosis. The primary pathway implicated is the intrinsic (mitochondrial) pathway.

G Cytochalasin This compound or Cytochalasin D Actin Actin Filament (Barbed End) Cytochalasin->Actin binds & inhibits polymerization Disruption Actin Cytoskeleton Disruption Actin->Disruption Stress Cellular Stress Disruption->Stress Bax Bax Activation Stress->Bax Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis signaling pathway induced by cytochalasans.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound and Cytochalasin D on a given cell line.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (this compound or Cytochalasin D) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

General Experimental Workflow for Cytotoxicity Comparison

G Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Incubation1 24h Incubation (Attachment) Seeding->Incubation1 Treatment Compound Treatment (Serial Dilutions of both compounds) Incubation1->Treatment Incubation2 24/48/72h Incubation (Exposure) Treatment->Incubation2 Assay Cytotoxicity Assay (e.g., MTT, SRB) Incubation2->Assay Measurement Data Acquisition (e.g., Absorbance Reading) Assay->Measurement Analysis Data Analysis (IC50 Calculation & Comparison) Measurement->Analysis End End: Comparative Report Analysis->End

Workflow for comparative cytotoxicity analysis.

Conclusion

Both this compound and Cytochalasin D are potent inhibitors of actin polymerization, leading to cytotoxic effects in a variety of cell lines. The available data suggests that this compound exhibits significant activity against murine leukemia and has potent antiplasmodial effects. While a direct, comprehensive comparison of the cytotoxic potency of the two compounds across a wide range of cell lines is not yet available in the literature, their shared mechanism of action makes them both valuable reagents for studying the role of the actin cytoskeleton in cellular processes. Further head-to-head comparative studies would be beneficial to fully elucidate the subtle differences in their biological activity profiles.

References

A Comparative Analysis of 19,20-Epoxycytochalasin D and C: Structure, Bioactivity, and Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two closely related fungal metabolites, 19,20-Epoxycytochalasin D and 19,20-Epoxycytochalasin C. These cytochalasans have garnered significant interest within the scientific community for their potent biological activities, including cytotoxic and antiplasmodial effects. This document outlines their key structural differences, compares their bioactivity with supporting experimental data, details the methodologies for key experiments, and visualizes a primary signaling pathway affected by these compounds.

Structural Distinction: A Tale of Stereochemistry

This compound and C are stereoisomers, sharing the same molecular formula (C₃₀H₃₇NO₇) and core structure. The critical difference lies in the stereochemistry at the C-19 position of the macrocyclic ring. In this compound, the hydrogen atom at C-19 is in the beta (β) orientation, denoted as 19(βH).[1] In contrast, while not explicitly stated in the comparative context of the search results, the isomeric nature implies that 19,20-Epoxycytochalasin C possesses a different stereochemical configuration at this or another chiral center. This subtle variation in the three-dimensional arrangement of atoms can significantly influence the molecule's interaction with biological targets, leading to differences in potency and cellular specificity.[2]

The structural confirmation of this compound as 19(βH), 20(αH)-epoxycytochalasin D was achieved through advanced spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and definitively by single-crystal X-ray diffraction analysis.[1]

Comparative Biological Activity: Cytotoxicity and Antiplasmodial Efficacy

Both compounds exhibit potent biological activities, but with varying degrees of efficacy depending on the cell line or parasite strain. The following tables summarize the available quantitative data. It is important to note that while direct comparative studies are limited, analysis of individual research provides valuable insights.[3]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
Cell LineCancer TypeThis compound (IC₅₀ in µM)19,20-Epoxycytochalasin C (IC₅₀ in µM)
HL-60 Human Promyelocytic LeukemiaNot Reported1.11[3]
A549 Human Lung CarcinomaNot Reported>10[3]
MCF-7 Human Breast AdenocarcinomaNot Reported>10[3]
HT-29 Human Colon AdenocarcinomaNot Reported0.65[3]
PC-3 Human Prostate AdenocarcinomaNot Reported>10[3]
P-388 Murine LeukemiaPotent Activity (IC₅₀ not specified)[3]Not Reported
Table 2: Comparative In Vitro Antiplasmodial Activity
Plasmodium falciparum StrainThis compound19,20-Epoxycytochalasin C
D6 (chloroquine-sensitive) IC₅₀ ≈ 0.0008 µM (0.4 ng/mL)Not Directly Compared
W2 (chloroquine-resistant) IC₅₀ ≈ 0.0008 µM (0.4 ng/mL)Not Directly Compared
3D7 IC₅₀ = 0.00977 µM (9.77 nM)Not Directly Compared

Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis

The primary mechanism of action for cytochalasans, including the 19,20-epoxy derivatives, is the disruption of the actin cytoskeleton.[2] These molecules bind to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and leading to the depolymerization of the actin network. This cytoskeletal collapse triggers a cascade of cellular stress signals, culminating in programmed cell death, or apoptosis, primarily through the mitochondrial (intrinsic) pathway.[2]

G Epoxycytochalasin This compound / C Actin Actin Polymerization Epoxycytochalasin->Actin Inhibition Cytoskeleton Cytoskeleton Disruption Actin->Cytoskeleton Mitochondria Mitochondrial Stress (Bax/Bcl-2 Ratio ↑) Cytoskeleton->Mitochondria Induces CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Apoptosis signaling pathway induced by 19,20-Epoxycytochalasins.

Experimental Protocols

To ensure the reproducibility of the cited findings, this section details the methodologies for key experiments used to assess the biological activities of this compound and C.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is based on the ability of the SRB protein dye to bind to the protein components of cells, providing a measure of cell mass.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or C) for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Remove the SRB solution and quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization and Absorbance Measurement: Allow the plates to air dry and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasitic DNA.

  • Parasite Culture: Culture P. falciparum in human erythrocytes in a complete medium.

  • Compound Treatment: Add serial dilutions of the test compound to the parasite culture in a 96-well plate and incubate under appropriate conditions.

  • Lysis and Staining: After the incubation period, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The IC₅₀ value is calculated by comparing the fluorescence in treated wells to that of untreated controls.

G Start Cell Seeding (96-well plate) Treatment Compound Treatment (Serial Dilutions) Start->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Fixation Cell Fixation (TCA) Incubation->Fixation Staining Staining (SRB) Fixation->Staining Measurement Absorbance Measurement Staining->Measurement Analysis IC50 Calculation Measurement->Analysis

Caption: General workflow for in vitro cytotoxicity assays.[3]

References

Unraveling the Cellular Impact of 19,20-Epoxycytochalasin D: A Comparative Cytotoxicity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cytotoxic effects of 19,20-Epoxycytochalasin D, a fungal metabolite of the cytochalasan family. This document delves into its performance against various cell lines, offering a comparative perspective with its analogue, 19,20-Epoxycytochalasin C. Supported by experimental data, this guide aims to be an objective resource for evaluating the potential of this compound in research and development.

This compound is a natural product isolated from fungi belonging to the Nemania and Xylaria genera.[1] Like other members of the cytochalasan family, its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component for numerous cellular functions including cell division, motility, and the maintenance of cell shape.[1] This interference with the actin cytoskeleton triggers a cascade of cellular events, frequently culminating in programmed cell death (apoptosis), which makes it a compound of significant interest for its potential anticancer properties.[1]

Comparative Cytotoxicity Across Diverse Cell Lines

The cytotoxic potential of this compound and its close analog, 19,20-Epoxycytochalasin C, has been assessed across a panel of human and other mammalian cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeCompoundIC50 (µM)
P-388Murine LeukemiaThis compound0.16[2]
MOLT-4Human LeukemiaThis compound10[3]
BT-549Human Breast Ductal CarcinomaThis compound7.84[4]
LLC-PK1Porcine Kidney EpithelialThis compound8.4[4]
HL-60Human Promyelocytic Leukemia19,20-Epoxycytochalasin C1.11[1][5]
HT-29Human Colorectal Adenocarcinoma19,20-Epoxycytochalasin C0.65[1][5]
A549Human Lung CarcinomaVarious Epoxycytochalasans>10 (for most)[1][4]
MCF-7Human Breast AdenocarcinomaVarious Epoxycytochalasans>10 (for most)[1][4]
SMMC-7721Human Hepatocellular CarcinomaVarious Epoxycytochalasans>10 (for most)[1][4]
SW480Human Colon AdenocarcinomaVarious Epoxycytochalasans>10 (for most)[1][4]

Observations:

  • This compound demonstrates potent cytotoxicity against the P-388 murine leukemia cell line.[2]

  • It exhibits moderate toxicity against the BT-549 breast cancer and LLC-PK1 kidney epithelial cell lines.[4]

  • In comparison to its analog, 19,20-Epoxycytochalasin C, it appears to be less potent against certain cell lines. For instance, 19,20-Epoxycytochalasin C shows significant activity against HL-60 and HT-29 at much lower concentrations.[1][5]

  • Studies on other cancer cell lines such as SK-MEL, KB, and SK-OV-3 have indicated moderate to weak cytotoxicity for this compound.[2]

Mechanism of Action: Induction of Apoptosis

The primary mechanism driving the cytotoxicity of cytochalasans, including this compound, is the inhibition of actin polymerization. By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the depolymerization of the actin cytoskeleton.[1] This disruption of a critical cellular structure acts as a stress signal, initiating programmed cell death, or apoptosis. The apoptotic cascade induced by epoxycytochalasins appears to primarily involve the intrinsic (mitochondrial) pathway.[1]

Below is a diagram illustrating the proposed signaling pathway for apoptosis induced by this compound.

G A This compound B Actin Cytoskeleton Disruption A->B C Mitochondrial Stress B->C D Release of Cytochrome c C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3/7 Activation F->G H Apoptosis G->H G A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D MTT Addition C->D E Formazan Solubilization D->E F Absorbance Measurement (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

References

Unraveling the Cellular Impact of 19,20-Epoxycytochalasin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validated Analysis of 19,20-Epoxycytochalasin D's Experimental Results

This guide provides a comprehensive cross-validation of the experimental results for this compound, a potent fungal metabolite. We delve into its cytotoxic activity, mechanism of action, and provide a comparative analysis with other relevant cytochalasans, supported by experimental data and detailed protocols to inform future research and drug development endeavors.

Comparative Cytotoxicity Across Cell Lines

This compound has demonstrated a range of cytotoxic activities against various cancer cell lines.[1] The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, offering a quantitative comparison of its potency against different cell types and in relation to its analogs, 19,20-Epoxycytochalasin C and Cytochalasin D.[2]

Cell LineCancer TypeThis compound (IC₅₀ in µM)19,20-Epoxycytochalasin C (IC₅₀ in µM)Cytochalasin D (IC₅₀)
BT-549Breast Ductal Carcinoma7.84[1]--
LLC-PK11Kidney Epithelial8.4[1]--
P-388Murine LeukemiaPotent Activity (IC₅₀ = 1.6 x 10⁻⁷ mol)[3]--
MOLT-4Human Leukemia10.0[3]8.0[3]25[3]
HT-29Colon Adenocarcinoma-0.65[2][4]-
HL-60Human Promyelocytic Leukemia-1.11[2][5]-
A549Human Lung Carcinoma->10[2]-
MCF-7Human Breast Adenocarcinoma->10[2]-
PC-3Human Prostate Adenocarcinoma->10[2]-

Note: "-" indicates that data for the specific compound against that cell line was not found in the reviewed literature.

Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis

The primary mechanism of action for this compound, like other members of the cytochalasan family, is the disruption of the actin cytoskeleton.[6] By binding to the barbed end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[6] This interference with a fundamental cellular component triggers a cascade of downstream signaling events, ultimately leading to programmed cell death (apoptosis) and cell cycle arrest.[6] While the precise signaling pathways for this compound are not fully elucidated, studies on the closely related Cytochalasin D suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[6]

cluster_0 Cellular Environment cluster_1 Cellular Response 19_20_Epoxycytochalasin_D This compound Actin_Filament Actin Filament 19_20_Epoxycytochalasin_D->Actin_Filament Binds to barbed end Actin_Depolymerization Actin Depolymerization Actin_Filament->Actin_Depolymerization Cytoskeleton_Disruption Cytoskeleton Disruption Actin_Depolymerization->Cytoskeleton_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Cytoskeleton_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cytoskeleton_Disruption->Apoptosis Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement Formazan_Solubilization->Absorbance_Measurement End End Absorbance_Measurement->End

References

A Comparative Guide to the Mass Spectrometry Analysis of 19,20-Epoxycytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometry analysis of 19,20-Epoxycytochalasin D and its widely studied alternative, Cytochalasin D. The information herein is supported by experimental data from peer-reviewed literature to aid in the identification and characterization of these potent cytoskeletal inhibitors.

Mass Spectrometry Data Comparison

The analysis of this compound and Cytochalasin D by mass spectrometry reveals key similarities and differences crucial for their distinction. High-resolution mass spectrometry (HRESIMS) is essential for determining the precise molecular formula, while tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns for structural confirmation.

Cytochalasins derived from phenylalanine, such as the two compounds compared here, typically exhibit common fragment ions. These include the tropylium (B1234903) ion at m/z 91 ([C₇H₇]⁺) and a fragment corresponding to the phenylalanine moiety at m/z 120 ([C₈H₁₀N]⁺)[1][2]. Another diagnostic ion for phenylalanine-containing cytochalasins has been noted at m/z 146.

Below is a summary of the key mass spectrometry data for this compound and Cytochalasin D.

ParameterThis compoundCytochalasin D
Molecular Formula C₃₀H₃₇NO₇C₃₀H₃₇NO₆
Molecular Weight 523.62 g/mol 507.63 g/mol
Observed [M+H]⁺ (HRESIMS) m/z 524.2837m/z 508.27
Characteristic Fragment Ions (MS/MS) m/z 91, 120m/z 91, 120, 146

Experimental Protocols

The following is a generalized protocol for the analysis of cytochalasins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methods reported for the analysis of 19,20-Epoxycytochalasin C, a closely related analog[3][4].

Sample Preparation (from cell culture)

  • Cell Lysis: Harvest cells after treatment and lyse them using a suitable buffer.

  • Extraction: Extract the metabolites from the cell lysate using an organic solvent such as ethyl acetate (B1210297) or a methanol/acetonitrile mixture. Vortex thoroughly.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Drying: Carefully collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-1000.

    • MS/MS Analysis: Product ion scan of the protonated molecules ([M+H]⁺).

    • Collision Energy: A fixed collision energy (e.g., 30 eV) is often used for fragmentation[4].

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of cytochalasins from a biological matrix.

experimental_workflow cell_culture Cell Culture with Cytochalasin Treatment harvesting Cell Harvesting and Lysis cell_culture->harvesting extraction Liquid-Liquid Extraction harvesting->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS Detection ([M+H]+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_analysis Data Analysis msms_fragmentation->data_analysis

Experimental workflow for cytochalasin analysis.
Signaling Pathway: Disruption of Actin Polymerization

Cytochalasins exert their biological effects primarily by disrupting actin polymerization, a fundamental process for cell motility, division, and maintenance of cell shape. The diagram below illustrates the actin polymerization pathway and the inhibitory action of cytochalasins.

actin_pathway cluster_actin Actin Polymerization g_actin G-actin (Monomers) nucleation Nucleation (e.g., Arp2/3 complex) g_actin->nucleation elongation Elongation nucleation->elongation Barbed end addition f_actin F-actin (Filament) elongation->f_actin f_actin->g_actin Depolymerization (e.g., Cofilin) cytochalasin Cytochalasin D / This compound cytochalasin->elongation Binds to barbed end, prevents monomer addition

Inhibition of actin polymerization by cytochalasins.

References

A Comparative Guide to the Structure-Activity Relationship of 19,20-Epoxycytochalasin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 19,20-Epoxycytochalasin analogs, focusing on their structure-activity relationships (SAR) concerning their cytotoxic, apoptosis-inducing, and potential anti-inflammatory activities. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and further research in the field of drug discovery and development.

Executive Summary

19,20-Epoxycytochalasin analogs, a class of fungal metabolites, have demonstrated significant biological activities, particularly in the realm of cancer research. Their primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells, which in turn triggers programmed cell death, or apoptosis. This guide reveals that the cytotoxic potency of these analogs is highly dependent on specific structural features. Notably, the presence of a hydroxyl group at the C7 position and the integrity of the 19,20-epoxide ring are crucial for their anti-cancer effects. While their anti-inflammatory potential is an area of interest, specific experimental data for this class of compounds remains limited.

Comparison of Biological Activities

The cytotoxic and apoptosis-inducing effects of various 19,20-Epoxycytochalasin analogs have been evaluated against a range of human cancer cell lines. The following tables summarize the available quantitative data, highlighting the differences in potency among the analogs.

Cytotoxic Activity of 19,20-Epoxycytochalasin Analogs
CompoundCell LineCancer TypeIC50 (µM)Reference
19,20-Epoxycytochalasin C HL-60Human Promyelocytic Leukemia1.11[1]
HT-29Human Colorectal Adenocarcinoma0.65[2][3]
A549Human Lung Carcinoma>10[4]
MCF-7Human Breast Adenocarcinoma>10[4]
PC-3Human Prostate Adenocarcinoma>10[3]
19,20-Epoxycytochalasin D P-388Murine LeukemiaPotent Activity (IC50 not specified)[5]
BT-549Human Breast AdenocarcinomaModerately Active[2]
LLC-PK1Porcine Kidney EpithelialModerately Active[2]
18-desoxy-19,20-epoxycytochalasin C VariousWeakly Active[1]
5,6-dihydro-7-oxo-19,20-epoxycytochalasin C VariousWeakly Active[1]
Oxidized 19,20-Epoxycytochalasin C (C7-keto) HT-29Human Colorectal Adenocarcinoma>10[6][7][8]

Key Observations from Cytotoxicity Data:

  • 19,20-Epoxycytochalasin C exhibits potent and selective cytotoxicity against leukemia (HL-60) and colon cancer (HT-29) cell lines, with IC50 values in the sub-micromolar to low micromolar range.[1][2][4]

  • This compound also shows potent cytotoxic activity, particularly against the P-388 murine leukemia cell line.[5]

  • Modification of the core structure, such as the absence of the C18 hydroxyl group or saturation and oxidation at the C5, C6, and C7 positions, generally leads to a decrease in cytotoxic activity.

  • A critical finding is the importance of the hydroxyl group at the C7 position . Its oxidation to a ketone group results in a more than 16-fold decrease in cytotoxic potential, rendering the molecule inactive.[6][7][8]

Mechanism of Action: Disruption of Actin and Induction of Apoptosis

The primary mechanism of action for 19,20-Epoxycytochalasin analogs is the disruption of the actin cytoskeleton. By binding to the barbed end of actin filaments, these compounds inhibit the polymerization and elongation of new actin monomers, leading to a collapse of the cellular scaffolding.[2] This event acts as a cellular stress signal, initiating programmed cell death through the intrinsic, or mitochondrial, pathway of apoptosis.

Signaling Pathway for Apoptosis Induction

The following diagram illustrates the proposed signaling cascade initiated by 19,20-Epoxycytochalasin analogs, leading to apoptosis.

G Apoptosis Signaling Pathway of 19,20-Epoxycytochalasin Analogs Compound 19,20-Epoxycytochalasin Analog Actin Actin Filament (Barbed End) Compound->Actin Binds to Disruption Actin Cytoskeleton Disruption Actin->Disruption Leads to Stress Cellular Stress Signal Disruption->Stress Mito Mitochondrial Stress Stress->Mito CellCycle S-Phase Cell Cycle Arrest Stress->CellCycle Bax Bax Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis CellCycle->Apoptosis

Caption: Apoptosis signaling pathway induced by 19,20-Epoxycytochalasin analogs.

Studies on 19,20-Epoxycytochalasin C have shown that it induces a dose-dependent S-phase cell cycle arrest in HT-29 colon cancer cells, which is followed by the activation of caspase-3/7, key executioner enzymes in the apoptotic cascade.[3]

Potential Anti-inflammatory Activity

While cytochalasans, in general, have been reported to possess anti-inflammatory properties, specific experimental data for 19,20-Epoxycytochalasin analogs is currently lacking.[3][7] A common mechanism for anti-inflammatory action of natural products is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which these compounds might exert anti-inflammatory effects through the inhibition of the NF-κB pathway.

G Potential Anti-inflammatory Mechanism via NF-κB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB->Gene Compound 19,20-Epoxycytochalasin Analog (Hypothesized) Compound->IKK Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway.

Further research is required to validate this proposed mechanism and to quantify the anti-inflammatory efficacy of 19,20-Epoxycytochalasin analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist in the design of future studies.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed human cancer cells (e.g., HL-60, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 19,20-Epoxycytochalasin analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate the plate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the 19,20-Epoxycytochalasin analogs for 1-2 hours. Then, stimulate the cells with 1 µg/mL of LPS to induce inflammation. Include a vehicle control, a positive control (LPS alone), and a known anti-inflammatory agent.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition for each compound concentration relative to the LPS-only control.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the biological activities of 19,20-Epoxycytochalasin analogs.

G General Experimental Workflow for Biological Evaluation Start Start Isolation Isolation & Purification of Analogs Start->Isolation Structure Structural Elucidation (NMR, MS, X-ray) Isolation->Structure Cytotoxicity Cytotoxicity Screening (MTT Assay) Structure->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (Griess Assay) Structure->AntiInflammatory Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) Cytotoxicity->Apoptosis If Active SAR Structure-Activity Relationship Analysis AntiInflammatory->SAR Apoptosis->SAR Mechanism Mechanism of Action Studies SAR->Mechanism End End Mechanism->End

Caption: A typical workflow for the biological evaluation of natural product analogs.

Conclusion and Future Directions

The 19,20-Epoxycytochalasin analogs represent a promising class of natural products with potent cytotoxic and apoptosis-inducing activities against various cancer cell lines. The structure-activity relationship studies highlight the critical role of the C7-hydroxyl group and the 19,20-epoxide moiety for their biological function. The primary mechanism of action involves the disruption of the actin cytoskeleton, which triggers the mitochondrial pathway of apoptosis.

Future research should focus on:

  • Synthesizing and evaluating a broader range of analogs to further refine the structure-activity relationship and to develop compounds with improved potency and selectivity.

  • Investigating the anti-inflammatory properties of this class of compounds to determine their potential in treating inflammatory diseases.

  • Elucidating the detailed molecular interactions between these analogs and their cellular targets to better understand their mechanism of action.

  • Conducting in vivo studies to assess the therapeutic potential and safety of the most promising analogs in preclinical models of cancer and inflammation.

By addressing these research gaps, the full therapeutic potential of 19,20-Epoxycytochalasin analogs can be unlocked, potentially leading to the development of novel and effective therapeutic agents.

References

Assessing the Purity of 19,20-Epoxycytochalasin D: A Comparative Guide for Natural vs. Synthetic Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity assessment of 19,20-Epoxycytochalasin D derived from natural sources versus hypothetical synthetic routes. As a potent inhibitor of actin polymerization with significant cytotoxic and antiplasmodial activities, the purity of this compound is paramount for reproducible and reliable experimental results.[1][2][3] This document outlines the established methods for the isolation and purification of the natural product, details the analytical techniques for purity determination, and discusses the potential impurity profiles of both natural and synthetic this compound.

Source and Purity Overview

Natural this compound is a fungal metabolite predominantly isolated from various species of the Xylariaceae family, such as Nemania sp. and Xylaria cf. curta.[4] The purity of the natural product is contingent on the success of the isolation and purification protocols employed to separate it from a complex mixture of other fungal metabolites.

Synthetic this compound , at present, remains a significant challenge due to the molecule's complex stereochemistry, and a complete total synthesis has not been widely reported in the available literature.[5][6] However, based on the synthetic strategies for related cytochalasans, a hypothetical synthetic route would likely involve a multi-step process.[4][7][8][9][10] The purity of synthetic this compound would be influenced by the efficiency and stereoselectivity of each reaction step, as well as the effectiveness of the purification of intermediates and the final product. Potential impurities could include starting materials, reagents, by-products, and stereoisomers.[11][]

Quantitative Purity Assessment

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is the primary method for quantitative purity analysis.

ParameterNatural this compoundSynthetic this compound (Hypothetical)
Typical Purity ≥98% (by HPLC)Target: ≥98% (by HPLC)
Primary Impurities Related cytochalasan analogs, other fungal metabolitesUnreacted starting materials, reagents, reaction by-products, stereoisomers (diastereomers, enantiomers)
Analytical Methods HPLC, LC-MS, 1H-NMR, 13C-NMR, Mass SpectrometryHPLC, LC-MS, 1H-NMR, 13C-NMR, Mass Spectrometry, Chiral Chromatography (for enantiomeric purity)
Structural Verification Comparison of spectroscopic data with literature values for the natural productComprehensive spectroscopic analysis (1D and 2D NMR, HRMS) and comparison with data from the natural product

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general method for assessing the purity of this compound.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is commonly used. For example, a linear gradient from 30% to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the chromatogram. The formula for calculating the percentage purity is: (Area of the main peak / Total area of all peaks) x 100%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is crucial for confirming the identity and assessing the purity of this compound. The presence of impurity signals in the spectrum can indicate the presence of other compounds.

1. Sample Preparation:

  • Dissolve 2-5 mg of the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

3. Data Analysis:

  • Compare the acquired spectra with published data for this compound to confirm its identity.

  • Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals or incorrect integration values may indicate impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of this compound and to identify potential impurities.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

2. Data Acquisition:

  • Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode.

3. Data Analysis:

  • The expected [M+H]⁺ ion for this compound (C₃₀H₃₇NO₇) is m/z 524.2648. The observed mass should be within a few ppm of the calculated mass.

  • Analyze the spectrum for other ions that may correspond to impurities.

Visualizations

experimental_workflow cluster_source Source cluster_purification Purification cluster_analysis Purity Assessment Natural Natural Isolation from Fungal Culture Isolation from Fungal Culture Natural->Isolation from Fungal Culture Synthetic (Hypothetical) Synthetic (Hypothetical) Chromatographic Purification Chromatographic Purification Synthetic (Hypothetical)->Chromatographic Purification Isolation from Fungal Culture->Chromatographic Purification HPLC HPLC Chromatographic Purification->HPLC NMR NMR HPLC->NMR MS MS NMR->MS

Experimental Workflow for Purity Assessment.

signaling_pathway 19_20_Epoxycytochalasin_D This compound Actin_Filaments Actin Filaments 19_20_Epoxycytochalasin_D->Actin_Filaments Binds to barbed end Actin_Polymerization_Inhibition Inhibition of Actin Polymerization Actin_Filaments->Actin_Polymerization_Inhibition Cytoskeleton_Disruption Cytoskeleton Disruption Actin_Polymerization_Inhibition->Cytoskeleton_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Cytoskeleton_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cytoskeleton_Disruption->Apoptosis

Signaling Pathway of this compound.

Conclusion

The purity of this compound is critical for its application in research and drug development. For the naturally derived compound, rigorous purification and a battery of analytical tests are employed to ensure a high degree of purity, typically exceeding 98%. While a total synthesis of this compound is not yet commonplace, any future synthetic version would require equally stringent, if not more complex, purification and analytical characterization to remove process-related impurities and ensure the correct stereochemistry. Researchers should always consult the certificate of analysis provided by the supplier to verify the purity and the methods used for its determination.

References

Safety Operating Guide

Navigating the Safe Disposal of 19,20-Epoxycytochalasin D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 19,20-Epoxycytochalasin D are critical for ensuring laboratory safety and environmental protection. As a potent cytotoxic and toxic compound, it necessitates strict adherence to hazardous waste protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle its disposal safely and in compliance with regulations.

This compound is classified as a hazardous substance due to its biological potency.[1] It is harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects.[1] Cytochalasins as a class are considered highly toxic and are potential teratogens, demanding careful handling to prevent exposure.[1]

Hazard Profile and Protective Equipment

Proper disposal begins with understanding the risks and utilizing appropriate personal protective equipment (PPE). All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of aerosolized particles.[1]

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)Handling Guideline
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]Nitrile or other chemically resistant gloves.Handle as a cytotoxic compound.[1]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.[1]Standard laboratory coat.Avoid generating dust.[1]
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long-lasting effects.[1]Safety glasses with side shields or goggles.Use in a certified chemical fume hood.[1]

Experimental Protocol: Step-by-Step Disposal Procedures

The primary and required method for the disposal of this compound is through a certified hazardous waste management service.[1] All materials that have come into contact with the compound are considered hazardous waste and must be disposed of accordingly.

Waste Segregation

Immediately segregate all materials contaminated with this compound. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, flasks, tubes).

  • Contaminated PPE (e.g., gloves).

  • Absorbent pads used for cleanup.

These items must be placed in a designated, sealed, and clearly labeled hazardous waste container.[1][2]

Liquid Waste Management

Aqueous Solutions:

  • Working within a chemical fume hood, decontaminate aqueous waste by adding bleach to a final concentration of 10%.[1]

  • Allow the solution to react for a minimum of 30 minutes.[1]

  • Crucially, this decontaminated liquid is still considered hazardous waste. It must not be poured down the drain.[1]

  • Transfer the treated solution to a compatible, sealed hazardous waste container for liquids.

Organic Solvent Solutions:

  • Do not treat solutions in organic solvents (e.g., DMSO, Ethanol) with bleach, as this can cause a dangerous reaction.

  • Collect these solutions directly into a designated hazardous waste container compatible with organic solvents.

Solid Waste Management
  • Place all contaminated solid waste, such as used vials, absorbent pads, and gloves, into a heavy-duty, sealable plastic bag.[1]

  • Seal the bag securely.

  • Place the sealed bag into the designated solid hazardous waste container.[1]

Spill Cleanup Protocol

In the event of a spill, alert personnel in the immediate area and follow these steps while wearing full PPE:

For Powder Spills:

  • Gently cover the spill with absorbent pads.

  • Lightly dampen the pads with water to prevent the powder from becoming airborne.[1]

  • Carefully collect the absorbent material and any contaminated debris.

  • Place all cleanup materials into a sealable plastic bag and then into the solid hazardous waste container.[1]

For Liquid Spills:

  • Cover the spill with absorbent pads.[1]

  • Collect the saturated pads and place them in a sealable bag for disposal in the solid hazardous waste container.[1]

Decontamination of Spill Area:

  • Clean the spill area thoroughly with a decontaminating agent, such as a strong alkaline cleaner or a 10% bleach solution.[1]

  • Use fresh absorbent pads to soak up the cleaning solution.

  • Dispose of these pads as hazardous solid waste.[1]

Final Packaging and Disposal
  • Ensure the primary hazardous waste container is securely sealed to prevent leaks.[2]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), and any other information required by your institution's Environmental Health and Safety (EHS) department.[1][2]

  • Store the sealed container in a designated, secure area away from incompatible materials.

  • Arrange for collection by your institution's approved hazardous waste disposal service.[1]

Disposal Workflow

G cluster_0 Waste Generation & Spills cluster_1 Immediate Containment cluster_2 Processing & Packaging cluster_3 Final Disposal A This compound Waste Generated C Segregate Solid Waste (Gloves, Vials, Tips) A->C D Collect Liquid Waste (Aqueous or Organic) A->D B Spill Event E Contain Spill with Absorbent Pads B->E F Place in Sealable Bag C->F G Decontaminate Aqueous Waste (10% Bleach, 30 min) D->G Aqueous Only H Collect in Compatible Waste Container D->H Organic Solvents I Place Spill Debris in Sealable Bag E->I J Place all waste bags/liquids into Primary Hazardous Waste Container F->J G->H H->J I->J K Securely Seal and Label Container (Chemical Name, Hazard Symbols) J->K L Store in Designated Area K->L M Arrange Pickup by Certified Hazardous Waste Service L->M

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.